Zinc 5-nitroisophthalate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;5-nitrobenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6.Zn/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11)(H,12,13);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVOQPCCHVJZTR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])[N+](=O)[O-])C(=O)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3NO6Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209386 | |
| Record name | Zinc 5-nitroisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Heucotech MSDS] | |
| Record name | Zinc 5-nitroisophthalate | |
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CAS No. |
60580-61-2 | |
| Record name | Zinc 5-nitroisophthalate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060580612 | |
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| Record name | Zinc 5-nitroisophthalate | |
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| Record name | Zinc 5-nitroisophthalate | |
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Foundational & Exploratory
synthesis and characterization of Zinc 5-nitroisophthalate
An In-Depth Technical Guide to the Synthesis and Characterization of Zinc 5-Nitroisophthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a metal-organic coordination compound. The information presented herein is compiled from established methodologies for the synthesis and analysis of analogous zinc-based coordination polymers and aims to serve as a foundational resource for researchers in materials science, chemistry, and drug development.
Synthesis of this compound
A plausible and commonly employed method for the synthesis of zinc-based coordination polymers is hydrothermal synthesis. This technique facilitates the formation of crystalline materials from aqueous solutions under controlled temperature and pressure.
Experimental Protocol: Hydrothermal Synthesis
A representative hydrothermal synthesis protocol for this compound is detailed below. This protocol is based on established procedures for the synthesis of zinc-carboxylate metal-organic frameworks.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
5-Nitroisophthalic acid (C₈H₅NO₆)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, a stoichiometric amount of zinc nitrate hexahydrate and 5-nitroisophthalic acid are dissolved in deionized water. The molar ratio of the metal salt to the organic ligand is a critical parameter that can influence the final structure and should be systematically varied for optimization.
-
The resulting solution is stirred for a sufficient duration to ensure homogeneity.
-
The solution is then transferred into a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated to a specific temperature, typically in the range of 120-180 °C, for a period of 24-72 hours.
-
After the reaction is complete, the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystalline product is collected by filtration, washed thoroughly with deionized water and ethanol (B145695) to remove any unreacted starting materials, and dried in an oven at a moderate temperature (e.g., 60-80 °C).
Characterization of this compound
A thorough characterization of the synthesized this compound is essential to determine its structure, purity, and properties. The following are key analytical techniques and the expected results.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline material.
Experimental Protocol:
A suitable single crystal of this compound is selected and mounted on a goniometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 298 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The collected data is then processed, and the crystal structure is solved and refined using appropriate software packages.
Data Presentation: Expected Crystallographic Parameters
The following table summarizes the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis. The values provided are hypothetical and representative of a typical zinc-based coordination polymer.
| Parameter | Representative Value |
| Chemical Formula | C₈H₃N O₆Zn |
| Formula Weight | 274.50 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.0 |
| Volume (ų) | 1035 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.76 |
| R-factor (%) | < 5 |
| Goodness-of-fit (GOF) | ~1 |
Thermal Analysis (TG-DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide information about the thermal stability and decomposition behavior of the material.
Experimental Protocol:
A small amount of the powdered sample is placed in an alumina (B75360) crucible. The sample is heated from room temperature to a higher temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss and temperature difference are recorded as a function of temperature.
Data Presentation: Expected Thermal Decomposition Stages
The thermal decomposition of this compound is expected to occur in distinct stages.
| Temperature Range (°C) | Mass Loss (%) | Assignment |
| 100 - 150 | ~5% | Loss of coordinated water molecules |
| 300 - 500 | ~50% | Decomposition of the 5-nitroisophthalate ligand |
| > 500 | - | Formation of stable Zinc Oxide (ZnO) residue |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the compound.
Experimental Protocol:
A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching of coordinated water |
| ~1600 & ~1400 | Asymmetric and symmetric COO⁻ stretching |
| ~1540 & ~1350 | Asymmetric and symmetric NO₂ stretching |
| ~450 | Zn-O stretching |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol:
A dilute solution of the compound in a suitable solvent (e.g., DMF or DMSO) is prepared. The UV-Vis absorption spectrum is recorded over a wavelength range of 200-800 nm.
Data Presentation: Expected UV-Visible Absorption
The UV-Vis spectrum is expected to be dominated by the electronic transitions of the 5-nitroisophthalate ligand. An absorption band in the UV region, typically around 280-320 nm, can be attributed to the π → π* transitions of the aromatic ring.
Visualizations
Experimental Workflow
Caption: Workflow for the .
Logical Relationship of Synthesis and Characterization
Caption: Logical relationship between synthesis inputs, product properties, and characterization.
Unveiling the Crystal Architecture of Zinc 5-Nitroisophthalate Complexes: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure and synthesis of coordination polymers based on zinc and 5-nitroisophthalic acid. Primarily targeting researchers, scientists, and professionals in drug development, this document collates crystallographic data, detailed experimental protocols, and visual representations of the molecular architecture and synthesis workflows.
Introduction
Zinc 5-nitroisophthalate is a coordination polymer with a three-dimensional network structure. The presence of both zinc ions and nitro functional groups imparts interesting optical, electronic, and magnetic properties, making it a subject of research in catalysis, coordination chemistry, and materials science. Its porous structure also suggests potential applications in gas storage and separation. This guide focuses on the detailed crystal structure of a representative this compound complex, providing a foundational understanding for further research and application.
Crystallographic Data
The crystal structure of a prominent this compound complex, specifically [Zn(NIPH)(bbib)]₂n·nbbib·nH₂O (where H₂NIPH = 5-nitroisophthalic acid and bbib = 1,4-bis(1H-benzimidazolyl)butane), has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₃₀H₂₈N₆O₅Zn |
| Formula Weight | 646.00 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.086(2) |
| b (Å) | 16.794(4) |
| c (Å) | 14.189(3) |
| α (°) | 90 |
| β (°) | 108.96(3) |
| γ (°) | 90 |
| Volume (ų) | 2724.8(10) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.575 |
| Absorption Coefficient (mm⁻¹) | 1.055 |
| F(000) | 1336 |
| Crystal Size (mm³) | 0.20 x 0.18 x 0.15 |
| Theta range for data collection (°) | 2.11 to 25.00 |
| Reflections collected | 9589 |
| Independent reflections | 4791 [R(int) = 0.0412] |
| Final R indices [I>2sigma(I)] | R₁ = 0.0488, wR₂ = 0.1198 |
| R indices (all data) | R₁ = 0.0711, wR₂ = 0.1343 |
Experimental Protocols
Synthesis of [Zn(NIPH)(bbib)]₂n·nbbib·nH₂O
Materials:
-
5-nitroisophthalic acid (H₂NIPH)
-
1,4-bis(1H-benzimidazolyl)butane (bbib)
-
Zn(NO₃)₂·6H₂O
-
NaOH
-
Distilled water
Procedure: A mixture of 5-nitroisophthalic acid (0.1 mmol, 21.1 mg), 1,4-bis(1H-benzimidazolyl)butane (0.1 mmol, 28.6 mg), Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg), and distilled water (10 mL) was prepared. The pH of the mixture was adjusted to 7.0 using a 0.1 M NaOH solution. The resulting mixture was sealed in a 25 mL Teflon-lined stainless steel autoclave and heated to 160 °C for 72 hours. After cooling to room temperature at a rate of 5 °C/h, colorless block-shaped crystals were obtained. The crystals were washed with distilled water and dried in air.
X-ray Crystallography
A single crystal of the title compound with dimensions 0.20 mm x 0.18 mm x 0.15 mm was selected for X-ray diffraction analysis. The data were collected on a Bruker SMART APEX II CCD diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å) at 293(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL-97 software package.
Visualizations
Synthesis Workflow
The following diagram illustrates the hydrothermal synthesis process for the this compound complex.
Caption: Hydrothermal synthesis of a this compound complex.
Coordination Environment of Zinc
The following diagram depicts the coordination environment around the zinc ion in the crystal structure.
Caption: Tetrahedral coordination of the Zn(II) ion.
Signaling Pathways
No information regarding the involvement of this compound or its complexes in biological signaling pathways was identified in the reviewed scientific literature. The research focus on this compound is primarily in the field of materials science.
Conclusion
This technical guide provides a detailed summary of the crystal structure and synthesis of a representative this compound coordination polymer. The provided crystallographic data and experimental protocols offer a solid foundation for researchers interested in the synthesis and characterization of novel metal-organic frameworks. The lack of data on biological signaling pathways highlights a potential area for future investigation, particularly if these compounds are to be considered for any biomedical applications.
An In-depth Technical Guide to Zinc 5-Nitroisophthalate: Molecular Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc 5-nitroisophthalate is a coordination polymer that has garnered interest within the scientific community for its potential applications in various fields, including materials science and as a component in the development of novel pharmaceutical formulations. This technical guide provides a comprehensive overview of its fundamental molecular properties, detailed experimental protocols for its synthesis and thermal analysis, and a logical workflow for its characterization. The structured presentation of data and methodologies aims to facilitate further research and development involving this compound.
Core Molecular and Physical Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C8H3NO6Zn |
| Molecular Weight | 274.5 g/mol [1] |
| CAS Number | 60580-61-2 |
| Appearance | White odorless powder[1] |
| IUPAC Name | zinc 5-nitrobenzene-1,3-dicarboxylate[1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following sections provide step-by-step protocols for its preparation via a hydrothermal method and for its thermal analysis using Thermogravimetric Analysis (TGA).
Hydrothermal Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound based on common methods for preparing zinc-based coordination polymers.[2]
Materials:
-
5-Nitroisophthalic acid (H2nip)
-
Zinc nitrate (B79036) hexahydrate (Zn(NO3)2·6H2O)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave (23 mL)
-
Oven
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Beakers and magnetic stirrer
Procedure:
-
In a beaker, dissolve 1 mmol of 5-nitroisophthalic acid and 1 mmol of zinc nitrate hexahydrate in 15 mL of deionized water.
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.
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Seal the autoclave and heat it in an oven at 160°C for 72 hours.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Collect the resulting crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals thoroughly with deionized water and then with ethanol to remove any unreacted starting materials.
-
Dry the final product in a desiccator over silica (B1680970) gel.
Thermogravimetric Analysis (TGA) Protocol
This protocol provides a standardized method for analyzing the thermal stability of this compound.
Instrumentation:
-
A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C.
-
Inert sample pans (e.g., alumina (B75360) or platinum).
-
A gas delivery system for maintaining a controlled atmosphere (e.g., high-purity nitrogen).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into a clean, tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.
-
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the mass loss percentage versus temperature to obtain the TGA curve.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.
-
Synthesis and Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound, providing a clear visual guide for the experimental process.
Caption: Workflow for the synthesis and characterization of this compound.
References
Spectroscopic Analysis of Zinc 5-Nitroisophthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of Zinc 5-nitroisophthalate, a coordination polymer with potential applications in various scientific fields. This document details the experimental methodologies for its characterization using Fourier-Transform Infrared (FT-IR) and Photoluminescence spectroscopy, presents the available quantitative data in a structured format, and illustrates key processes through diagrams.
Introduction
This compound is a metal-organic framework (MOF) constructed from zinc(II) ions and 5-nitroisophthalic acid ligands. The coordination of the organic ligand to the metal center results in a polymeric structure with specific physicochemical properties. Spectroscopic techniques are crucial for elucidating the molecular structure, coordination environment, and photophysical behavior of this compound. This guide focuses on the practical aspects of its spectroscopic characterization.
Experimental Protocols
Detailed experimental procedures are essential for the reproducible synthesis and analysis of this compound. The following protocols are based on established methodologies for similar coordination polymers.
Synthesis of this compound Complex
A common method for the synthesis of this compound coordination polymers is through hydrothermal reaction.
Materials:
-
Zinc(II) salt (e.g., Zinc nitrate (B79036) hexahydrate, Zn(NO₃)₂·6H₂O)
-
5-Nitroisophthalic acid (H₂NIP)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), water)
-
An ancillary ligand (e.g., a nitrogen-containing ligand like 1,4-bis(1H-benzimidazolyl)butane (bbib)) may be used to influence the final structure.
Procedure:
-
A mixture of the Zinc(II) salt, 5-nitroisophthalic acid, and the ancillary ligand (if used) is dissolved in the chosen solvent system.
-
The molar ratios of the reactants are critical and should be precisely controlled. For example, a 1:1 molar ratio of Zinc salt to 5-nitroisophthalic acid can be employed.
-
The resulting solution is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 160-180 °C) for a defined period (e.g., 72 hours).
-
After the reaction, the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with the solvent, and dried in air.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in the compound and to confirm the coordination of the 5-nitroisophthalate ligand to the zinc ion.
Methodology:
-
A small amount of the dried this compound sample is finely ground with potassium bromide (KBr) powder in an agate mortar to create a homogeneous mixture.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
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The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
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A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.
Photoluminescence Spectroscopy
Photoluminescence spectroscopy is used to investigate the light-emitting properties of this compound, which can be indicative of its potential applications in sensing and optoelectronics.
Methodology:
-
A solid sample of the crystalline this compound is placed in a solid-state sample holder of a fluorescence spectrophotometer.
-
An excitation wavelength is selected based on the expected absorption characteristics of the material.
-
The emission spectrum is recorded by scanning a range of wavelengths longer than the excitation wavelength.
-
To determine the optimal excitation wavelength, an emission wavelength is fixed, and the excitation spectrum is recorded by scanning a range of shorter wavelengths.
-
All measurements are typically performed at room temperature.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of a zinc coordination polymer incorporating 5-nitroisophthalate.
Table 1: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching vibrations of water molecules |
| ~1620 | Asymmetric stretching of carboxylate groups |
| ~1570 | Symmetric stretching of carboxylate groups |
| ~1530 | N-O asymmetric stretching of the nitro group |
| ~1350 | N-O symmetric stretching of the nitro group |
| ~820, ~780, ~730 | C-H out-of-plane bending of the aromatic ring |
Note: The exact positions of the peaks may vary slightly depending on the specific crystal structure and measurement conditions.
Table 2: Photoluminescence Spectral Data
| Parameter | Wavelength (nm) |
| Maximum Excitation | ~350 |
| Maximum Emission | ~420 |
Note: The luminescence properties can be influenced by factors such as the presence of solvent molecules and the specific coordination environment of the zinc ion.
Visualizations
The following diagrams illustrate the general workflow of the spectroscopic analysis and the coordination environment within this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Caption: A generalized representation of the coordination environment of the Zinc(II) ion with 5-nitroisophthalate and ancillary nitrogen-donor ligands.
Conclusion
The spectroscopic analysis of this compound provides valuable insights into its structural and photophysical properties. FT-IR spectroscopy confirms the coordination of the carboxylate and nitro functional groups of the ligand to the zinc center, while photoluminescence studies reveal its light-emitting capabilities. The detailed protocols and data presented in this guide serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related metal-organic frameworks. Further investigations, such as single-crystal X-ray diffraction, are recommended for a complete three-dimensional structural elucidation.
An In-depth Technical Guide to the Thermal Decomposition of Zinc 5-Nitroisophthalate
Disclaimer: As of late 2025, specific experimental data on the thermal decomposition of zinc 5-nitroisophthalate is not extensively available in public literature. This guide is therefore based on established principles of thermal analysis and inferred behavior from analogous compounds, such as other zinc carboxylates and metal nitrobenzoates. The provided data and decomposition pathways are illustrative and intended to serve as a predictive framework for researchers.
This technical guide provides a comprehensive overview of the probable thermal decomposition behavior of this compound. It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the thermal stability and degradation profile of this and similar metal-organic compounds. The document outlines detailed experimental protocols for characterization, presents anticipated quantitative data in a structured format, and includes visualizations of the experimental workflow and a proposed decomposition pathway.
Proposed Thermal Decomposition Pathway
The thermal decomposition of hydrated this compound is anticipated to be a multi-stage process. This process typically begins with the loss of water molecules, followed by the decomposition of the organic ligand, and culminates in the formation of the final metal oxide residue. For nitro-substituted aromatic carboxylates, the decomposition of the organic component can be energetic and complex.
Stage I: Dehydration The initial stage involves the endothermic removal of water of hydration from the crystal structure. The temperature range for this process is typically between 50°C and 150°C.
Stage II: Decomposition of the Anhydrous Salt Following dehydration, the anhydrous this compound complex will undergo decomposition. This is expected to be a complex, multi-step process, likely involving the cleavage of the carboxylate-zinc bonds and the breakdown of the 5-nitroisophthalate ligand. This stage is often exothermic, particularly due to the presence of the nitro group which can lead to rapid or even explosive decomposition. The decomposition of the organic ligand is expected to yield a variety of gaseous products, including carbon dioxide (CO₂), carbon monoxide (CO), and nitrogen oxides (NOₓ).
Stage III: Final Residue Formation The final stage of decomposition involves the formation of a stable inorganic residue, which is predicted to be zinc oxide (ZnO). This typically occurs at temperatures above 400°C.
A logical representation of this proposed decomposition pathway is illustrated below.
Caption: Proposed multi-stage thermal decomposition of this compound.
Quantitative Data Summary
The following table summarizes the anticipated quantitative data from the thermal analysis of this compound, based on the behavior of similar zinc carboxylates and metal nitrobenzoates.
| Stage | Temperature Range (°C) | Mass Loss (%) (Illustrative) | Key Events & Evolved Gases | Thermal Event (DSC) |
| I | 50 - 150 | ~5 - 15% | Dehydration, release of H₂O | Endothermic |
| II | 250 - 450 | ~50 - 65% | Decomposition of the organic ligand, release of CO₂, CO, NOₓ | Exothermic |
| III | > 450 | - | Formation of stable ZnO residue | - |
Experimental Protocols
A comprehensive thermal analysis of this compound would involve a suite of thermoanalytical techniques to elucidate its decomposition pathway and kinetics.
3.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Objective: To determine the temperature ranges of decomposition, the corresponding mass losses, and the nature of the thermal events (endothermic or exothermic).
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Methodology:
-
A small sample of this compound (typically 5-10 mg) is accurately weighed into an alumina (B75360) or platinum crucible.
-
The crucible is placed in the TGA/DSC furnace.
-
The sample is heated from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).
-
The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or an oxidizing one like air, at a constant flow rate (e.g., 50 mL/min).
-
The mass of the sample, the heat flow, and the temperature are continuously recorded.
-
3.2. Evolved Gas Analysis (EGA) via Mass Spectrometry (MS) and Fourier Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify the gaseous products evolved during each stage of decomposition.
-
Instrumentation: A TGA instrument coupled to a Mass Spectrometer and/or an FTIR spectrometer.
-
Methodology:
-
The TGA experiment is performed as described in section 3.1.
-
The gas outlet of the TGA furnace is connected to the inlet of the MS and/or the gas cell of the FTIR spectrometer via a heated transfer line (typically maintained at ~200°C to prevent condensation of evolved gases).
-
Mass spectra and/or infrared spectra of the evolved gases are recorded continuously throughout the TGA run.
-
The intensity of specific mass-to-charge ratios (for MS) or characteristic infrared absorption bands (for FTIR) are plotted against temperature to create profiles for the evolution of specific gases (e.g., m/z 18 for H₂O, 44 for CO₂, 28 for CO, 30 for NO).
-
The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of a compound like this compound.
Caption: A standard workflow for the thermal analysis of this compound.
An In-depth Technical Guide to the Solubility of Zinc 5-nitroisophthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Zinc 5-nitroisophthalate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative aspects, factors influencing solubility, and a detailed experimental protocol for its determination.
Introduction to this compound
This compound is a coordination polymer consisting of zinc ions coordinated with 5-nitroisophthalic acid. Such metal-organic frameworks (MOFs) are crystalline materials with a wide range of potential applications, including catalysis, gas storage, and drug delivery. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application, particularly in the pharmaceutical sciences where dissolution characteristics can significantly impact bioavailability and efficacy.
Solubility Profile of this compound
Extensive literature searches indicate a lack of specific quantitative solubility data for this compound across a range of solvents. A safety data sheet for the compound explicitly states "no data available" for solubility. However, some qualitative information and general principles applicable to coordination polymers can provide guidance.
-
General Behavior: As a coordination polymer, this compound is expected to exhibit low solubility in most common organic and aqueous solvents. The strong coordination bonds between the zinc ions and the carboxylate groups of the 5-nitroisophthalate ligand contribute to a stable, extended network structure that is energetically unfavorable to disrupt through solvation.
-
Aqueous Solubility: A patent describing its use as a corrosion inhibitor notes that this compound is less soluble in water than other known nitrophthalates. This suggests that while solubility is limited, it is not entirely insoluble in aqueous media.
-
Solvent Interactions: The solubility of MOFs is often dictated by the interactions between the solvent and the organic linker.[1][2] Therefore, the solubility of the constituent ligand, 5-nitroisophthalic acid, can offer some clues. Solvents that can effectively solvate the 5-nitroisophthalate ligand might have a greater potential to dissolve the entire framework, although the network's lattice energy remains a significant barrier.
The diagram below illustrates the key factors that influence the solubility of a coordination polymer like this compound.
References
An In-depth Technical Guide on the Properties of Zinc 5-Nitroisophthalate Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structural characterization, and physicochemical properties of coordination polymers based on zinc and 5-nitroisophthalic acid. Given the prevalence of mixed-ligand systems in the current body of research, this document focuses on a representative example to illustrate the core properties and experimental methodologies associated with this class of compounds.
Core Concepts and Structure
Zinc 5-nitroisophthalate coordination polymers are a subclass of metal-organic frameworks (MOFs) wherein zinc ions act as nodes and the 5-nitroisophthalate anion serves as an organic linker. The presence of the nitro group and the carboxylate functionalities on the isophthalic acid backbone allows for diverse coordination modes and the potential for post-synthetic modification, making these materials of interest for applications in catalysis, gas storage, and as luminescent sensors.
The general structure consists of zinc centers, which can adopt various coordination geometries (e.g., tetrahedral, octahedral), bridged by the carboxylate groups of the 5-nitroisophthalate ligands. The connectivity of these metal-ligand units extends into one, two, or three-dimensional networks. The inclusion of auxiliary ligands can further modify the topology and properties of the resulting framework.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound-based coordination polymers are crucial for reproducibility and further development. The following protocols are representative of the methods reported in the literature.
Hydrothermal Synthesis
Hydrothermal synthesis is a common method for preparing crystalline coordination polymers. A typical protocol is as follows:
-
Reactant Preparation: A mixture of a zinc salt (e.g., zinc nitrate (B79036) hexahydrate, Zn(NO₃)₂·6H₂O), 5-nitroisophthalic acid (H₂nip), and a co-ligand (if applicable) are dissolved in a suitable solvent system, often a mixture of water and an organic solvent like N,N-dimethylformamide (DMF) or ethanol.
-
pH Adjustment: The pH of the solution may be adjusted using a base (e.g., sodium hydroxide) to facilitate the deprotonation of the carboxylic acid and control the coordination environment.
-
Sealing and Heating: The resulting solution is sealed in a Teflon-lined stainless steel autoclave.
-
Crystallization: The autoclave is heated to a specific temperature (typically between 120°C and 180°C) for a period ranging from 24 to 72 hours.[1] During this time, the coordination polymer self-assembles and crystallizes.
-
Cooling and Isolation: The autoclave is then slowly cooled to room temperature. The resulting crystals are collected by filtration, washed with the solvent, and dried.[1]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional structure of crystalline materials.
-
Crystal Selection: A suitable single crystal of the coordination polymer is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, a diffraction pattern is collected on a detector.[2]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods, and the structural model is refined using least-squares methods.[2] This yields precise information on bond lengths, bond angles, and the overall crystal packing.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the coordination polymer.
-
Sample Preparation: A small, accurately weighed sample of the coordination polymer (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).
-
Analysis: The crucible is placed in the TGA furnace, and the sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[3]
-
Data Interpretation: The weight of the sample is continuously monitored as a function of temperature. Weight loss events correspond to the removal of solvent molecules or the decomposition of the organic ligands.[3]
Photoluminescence Spectroscopy
This technique is employed to investigate the light-emitting properties of the coordination polymer.
-
Sample Preparation: A solid sample of the coordination polymer is placed in a sample holder. For solution-state measurements, the sample is dispersed in a suitable solvent.
-
Measurement: The sample is excited with a specific wavelength of light from a light source (e.g., a xenon lamp). The resulting emission spectrum is collected by a detector at a 90° angle to the excitation source.
-
Data Analysis: The excitation and emission spectra are analyzed to determine the maximum excitation and emission wavelengths, which provide insight into the electronic transitions occurring within the material.
Data Presentation
The following tables summarize representative quantitative data for a mixed-ligand this compound coordination polymer. It is important to note that these properties can vary significantly with changes in the co-ligand and the synthesis conditions.
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₈H₃NO₆Zn |
| Crystal System | Varies with co-ligand and crystal packing |
| Space Group | Varies with co-ligand and crystal packing |
| Unit Cell Dimensions | a, b, c, α, β, γ depend on the specific structure |
Thermal Stability
| Stage | Temperature Range (°C) | Mass Loss (%) | Assignment |
| Initial | 30 - 150 | Varies | Loss of solvent molecules (e.g., water, DMF) |
| Decomposition | > 300 | Varies | Decomposition of the organic ligands |
| Final Residue | > 500 | Varies | Formation of zinc oxide (ZnO) |
Note: The decomposition temperatures and mass loss percentages are dependent on the specific composition and structure of the coordination polymer.
Photoluminescent Properties
| Property | Value (nm) |
| Excitation Maximum (λex) | Varies |
| Emission Maximum (λem) | Varies |
Note: The luminescence properties of zinc coordination polymers are often ligand-based and can be tuned by the choice of the organic linkers. The presence of nitro groups can sometimes lead to quenching of luminescence.
Visualizations
Synthesis Workflow
Caption: Hydrothermal synthesis workflow for a this compound coordination polymer.
Structure-Property Relationship
Caption: Relationship between structural components and the resulting properties of the coordination polymer.
Conclusion
This compound coordination polymers represent a versatile class of materials with tunable structures and properties. The methodologies outlined in this guide provide a foundation for the synthesis and characterization of these compounds. While the properties of the pure this compound system are not extensively detailed in the current literature, the study of mixed-ligand analogues offers valuable insights into the potential of this building block in the design of functional materials for a range of applications. Further research into the pure system could unveil unique properties and expand its utility in materials science and drug development.
References
An In-depth Technical Guide to CAS number 60580-61-2 (Zinc 5-nitroisophthalate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and known hazards associated with CAS number 60580-61-2, chemically known as Zinc 5-nitroisophthalate. This document is intended to serve as a valuable resource for professionals in research and development.
Chemical and Physical Properties
This compound is a coordination compound with the molecular formula C₈H₃NO₆Zn.[1][2][3][4] It is composed of a zinc cation (Zn²⁺) and a 5-nitroisophthalate anion. This compound is typically a white to off-white, odorless powder.[1][5][6] It is primarily used as a pigment and an anti-rust agent in coatings.[7] Furthermore, it serves as a precursor in the synthesis of Metal-Organic Frameworks (MOFs), which are materials with applications in gas storage and catalysis.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 60580-61-2 |
| IUPAC Name | zinc 5-nitrobenzene-1,3-dicarboxylate[1][5] |
| Molecular Formula | C₈H₃NO₆Zn[1][2][3][4] |
| SMILES | C1=C(C=C(C=C1C(=O)[O-])--INVALID-LINK--[O-])C(=O)[O-].[Zn+2][1][5] |
| InChI Key | FJVOQPCCHVJZTR-UHFFFAOYSA-L[1][5] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 274.50 g/mol [2] |
| Appearance | White to off-white odorless powder[1][5][6] |
| Boiling Point | 473.7 °C at 760 mmHg[6][7] |
| Flash Point | 214 °C[6][7] |
| Water Solubility | Data not available; generally insoluble in polar solvents. |
| Stability | Stable under normal temperature and pressure.[7] |
Synthesis and Experimental Protocols
Synthesis of 5-Nitroisophthalic Acid (Precursor)
A common method for the synthesis of 5-nitroisophthalic acid is the nitration of isophthalic acid. A patent for a continuous synthesis method describes using a nitrating agent (such as a mixture of nitric acid and sulfuric acid) with an isophthalic acid feed liquid in a continuous reactor. This method allows for better temperature control and improved safety compared to batch processes.
Synthesis of this compound
A plausible method for the synthesis of this compound involves the reaction of 5-nitroisophthalic acid with a soluble zinc salt, such as zinc sulfate (B86663) or zinc nitrate, in an aqueous solution. The general steps are as follows:
-
Dissolution of the Ligand : 5-nitroisophthalic acid is dissolved in an aqueous solution, often with the addition of a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid groups and increase its solubility.
-
Addition of Zinc Salt : A solution of a stoichiometric amount of a soluble zinc salt (e.g., ZnSO₄·7H₂O) is added to the ligand solution.
-
Precipitation : The this compound product, being insoluble, will precipitate out of the solution. The reaction may be heated to promote crystal growth.
-
Isolation and Purification : The precipitate is then isolated by filtration, washed with water to remove any unreacted starting materials and byproducts, and dried.
Below is a logical workflow for the synthesis process.
Analytical and Characterization Methods
A combination of analytical techniques is required to confirm the identity and purity of this compound.
Table 3: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the coordination of the carboxylate groups to the zinc ion. | Characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹), and shifts in the carboxylate peaks upon coordination to zinc compared to the free acid. |
| Elemental Analysis | To determine the percentage of carbon, hydrogen, nitrogen, and zinc in the compound. | The experimental percentages should match the calculated theoretical values for C₈H₃NO₆Zn. |
| Inductively Coupled Plasma (ICP) Spectroscopy (ICP-AES or ICP-MS) | To accurately quantify the zinc content. | The measured zinc concentration should align with the expected stoichiometry. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the compound and determine the presence of any solvent molecules. | A decomposition profile showing the temperature at which the compound degrades. |
| Powder X-ray Diffraction (PXRD) | To determine the crystalline structure of the compound. | A unique diffraction pattern characteristic of the crystalline solid. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To characterize the organic ligand. | While ¹H and ¹³C NMR are challenging for the final insoluble product, they are crucial for confirming the structure of the 5-nitroisophthalic acid precursor. ⁶⁷Zn NMR is a possibility for studying the zinc coordination environment but is a low-sensitivity technique. |
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or effects on signaling pathways of this compound. However, the biological roles of zinc itself are well-documented and may provide some context.
Zinc is known to be a modulator of various signaling pathways. For instance, zinc can act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[8] This action can lead to the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is involved in neuroplasticity.[8]
Furthermore, there is a significant interplay between zinc and redox signaling pathways. Zinc can be released from protein binding sites upon oxidative stress, acting as a secondary messenger. The expression of metallothionein, a zinc-binding protein, is regulated by both zinc levels (via MTF-1) and redox status (via NRF2).[9]
It is crucial to emphasize that these are general roles of the zinc ion and have not been specifically demonstrated for this compound. The overall biological effect of the compound would also depend on the bioavailability of the zinc ion and the activity of the 5-nitroisophthalate ligand.
Hazards and Toxicology
The available toxicological data for this compound is primarily from GHS classifications.
Table 4: GHS Hazard Classifications
| Hazard Statement | Description |
| H319 | Causes serious eye irritation[1] |
| H400 | Very toxic to aquatic life[1] |
| H410 | Very toxic to aquatic life with long lasting effects[1] |
Detailed toxicological studies, such as LD50 values for oral, dermal, or inhalation routes, are not available for this specific compound. However, toxicological profiles for zinc and other zinc compounds can provide some general guidance. For instance, the oral LD50 values for various zinc compounds in rats and mice range from 186 to 623 mg/kg.[10][11]
The primary hazards associated with this compound are eye irritation and significant aquatic toxicity. Therefore, appropriate personal protective equipment, including safety glasses, should be used when handling this compound.[5] Care should be taken to prevent its release into the environment.[5]
Conclusion
This compound (CAS 60580-61-2) is a compound with established applications in the pigment and coatings industry and as a precursor for MOF synthesis. While its chemical and physical properties are reasonably well-documented, there is a significant lack of data regarding its biological activity and detailed toxicology. Future research should focus on elucidating the biological effects of this compound, including its potential mechanisms of action and toxicological profile, to enable a more comprehensive risk assessment and to explore any potential biomedical applications. Researchers should handle this compound with appropriate safety precautions, particularly concerning eye protection and environmental release.
References
- 1. This compound | C8H3NO6Zn | CID 6454008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. EP0246570A1 - Zinc and/or lead salts of carboxylic acids and their use as anticorrosives - Google Patents [patents.google.com]
- 8. Activation of mTOR dependent signaling pathway is a necessary mechanism of antidepressant-like activity of zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of zinc- and redox-signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide on the Chemical Safety of Zinc 5-Nitroisophthalate
Chemical Identification
Zinc 5-nitroisophthalate is a coordination polymer, which is a compound formed of zinc ions coordinated to 5-nitroisophthalic acid.[1] It is primarily used as an anti-corrosion pigment in protective paints.[2]
| Identifier | Value |
| Chemical Name | This compound[3] |
| Synonyms | 5-Nitro-1,3-benzenedicarboxylic acid, zinc salt; 5-Nitroisophthalic acid zinc salt; Heucorin RZ[1] |
| CAS Number | 60580-61-2[3] |
| Molecular Formula | C₈H₃NO₆Zn[3] |
| Molecular Weight | 274.5 g/mol [4] |
| Structure | A three-dimensional network structure of zinc coordinated with 5-nitroisophthalic acid.[1] |
Hazard Identification
Based on aggregated data, this compound presents the following hazards:
-
Eye Irritation: Causes serious eye irritation.[1]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[5]
The hazards are also influenced by its components:
-
5-Nitroisophthalic Acid (the ligand): Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]
-
Zinc and its compounds (the metal ion): Inhalation of zinc dust or fumes can cause metal fume fever.[7] High levels of ingestion can lead to stomach cramps, nausea, and vomiting.[7] Chronic exposure can cause anemia and damage to the pancreas.[7]
GHS Classification:
| Hazard Class | Category |
| Serious Eye Damage/Eye Irritation | 2[1] |
| Hazardous to the aquatic environment, short-term (Acute) | 1[5] |
| Hazardous to the aquatic environment, long-term (Chronic) | 2[5] |
Label Elements:
-
Pictograms:
-
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash hands and face thoroughly after handling.[8]
-
P273: Avoid release to the environment.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[1]
-
P391: Collect spillage.[5]
-
Composition and Information on Ingredients
| Component | CAS Number | EC Number | Concentration |
| This compound | 60580-61-2 | 262-309-9 | >99% |
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[6][8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[6][8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[5][6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including oxides of nitrogen and carbon.[9][10]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][10]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Avoid breathing vapors, mist, gas, or dust.[5][6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[5][6]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[6]
Handling and Storage
-
Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[5][6]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as oxidizing agents.[8][10]
Exposure Controls and Personal Protection
-
Engineering Controls: Provide appropriate exhaust ventilation at places where dust is formed.[6]
-
Personal Protective Equipment:
Physical and Chemical Properties
| Property | Value |
| Appearance | White to light cream odorless powder/solid.[10][11] |
| Melting Point | 260 - 264 °C (for 5-Nitroisophthalic acid)[10] |
| Solubility | No data available |
| Decomposition Temperature | No data available |
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.[9]
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Heat, light, sparks, flames, and dust formation.[9]
-
Incompatible Materials: Strong oxidizing agents.[9]
-
Hazardous Decomposition Products: Oxides of nitrogen, carbon monoxide, carbon dioxide.[9]
Toxicological Information
-
Acute Toxicity: No specific data is available for this compound. Acute oral toxicity of zinc compounds can cause gastrointestinal symptoms like nausea, vomiting, and abdominal pain.[12]
-
Skin Corrosion/Irritation: The ligand, 5-nitroisophthalic acid, causes skin irritation.[6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: The EPA has determined that due to a lack of information, zinc is not classifiable as to its human carcinogenicity.[7]
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): The ligand, 5-nitroisophthalic acid, may cause respiratory irritation.[6]
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: No data available.
Ecological Information
-
Ecotoxicity: Very toxic to aquatic life with long-lasting effects.[5]
-
Persistence and Degradability: No data available.
-
Bioaccumulative Potential: No data available.
-
Mobility in Soil: No data available.
Disposal Considerations
Dispose of contents/container in accordance with local, regional, national, and international regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[5]
Transport Information
| Regulation | UN Number | Proper Shipping Name | Transport Hazard Class(es) | Packing Group | Environmental Hazards |
| DOT | Not regulated | - | - | - | - |
| IATA | UN3077 | Environmentally hazardous substance, solid, n.o.s. (this compound) | 9 | III | Yes |
| IMDG | UN3077 | Environmentally hazardous substance, solid, n.o.s. (this compound) | 9 | III | Marine Pollutant |
Regulatory Information
-
GHS Classification: Eye irritation (Category 2), Hazardous to the aquatic environment (Acute 1, Chronic 2).[1][5]
-
TSCA: Listed on the inventory.[4]
Other Information
This information is based on the present state of our knowledge. It is intended to describe the product for the purposes of health, safety, and environmental requirements only. It should not be construed as guaranteeing any specific property of the product.
Experimental Protocols
Detailed experimental protocols for the toxicological and physical properties of this compound are not publicly available. The data presented in safety data sheets are typically derived from standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Example of a Relevant Standard Protocol:
-
OECD Test Guideline 405: Acute Eye Irritation/Corrosion: This guideline provides a method for assessing the potential of a substance to cause eye irritation or corrosion. The test substance is applied in a single dose to one eye of an experimental animal. The eyes are then examined at specific intervals (e.g., 1, 24, 48, and 72 hours) to evaluate the extent of ocular reactions.
Visualizations
Caption: Workflow for Chemical Safety Assessment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. parchem.com [parchem.com]
- 3. This compound | 60580-61-2 [chemicalbook.com]
- 4. This compound | C8H3NO6Zn | CID 6454008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. PUBLIC HEALTH STATEMENT - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 5-Nitro Isophthalic Acid Manufacturers, with SDS [mubychem.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 12. Zinc Compounds Toxicology [digitalfire.com]
Theoretical Insights into the Electronic Structure of Zinc 5-Nitroisophthalate: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the electronic structure of Zinc 5-nitroisophthalate. The document summarizes key quantitative data, outlines detailed experimental and computational protocols, and presents visual representations of the molecular structure and computational workflows. The information is based on established computational chemistry principles and data from analogous zinc-carboxylate complexes, offering a robust framework for understanding the electronic properties of this compound.
Introduction
This compound is a coordination complex with potential applications in various fields, including materials science and as a precursor in drug development. Understanding its electronic structure is crucial for predicting its reactivity, stability, and potential biological interactions. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the molecular orbitals, charge distribution, and bonding characteristics of this compound.
Molecular Structure and Coordination
In coordination polymers, Zinc(II) ions are often coordinated by the carboxylate groups of the 5-nitroisophthalate ligand. The coordination environment of the zinc center is typically tetrahedral or octahedral, involving oxygen atoms from the carboxylate groups and potentially other ligands or solvent molecules. For the purpose of this guide, we will consider a model of a mononuclear this compound complex where the zinc ion is coordinated by the two carboxylate groups of a single 5-nitroisophthalate ligand and two water molecules to satisfy a tetrahedral coordination geometry.
Figure 1: A representative molecular structure of a this compound complex.
Theoretical Electronic Structure Data
The following tables summarize representative quantitative data for the electronic structure of a model this compound complex, as would be obtained from DFT calculations.
Selected Geometric Parameters
This table presents typical bond lengths and angles around the zinc center.
| Parameter | Value (Å) / (°) |
| Bond Lengths | |
| Zn-O (carboxylate) | 2.0 - 2.1 Å |
| C=O (carboxylate) | 1.25 - 1.27 Å |
| C-O (carboxylate) | 1.28 - 1.30 Å |
| N-O (nitro) | 1.22 - 1.24 Å |
| Bond Angles | |
| O-Zn-O | 90 - 110° |
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions.
| Orbital | Energy (eV) | Primary Contribution |
| LUMO | -2.5 to -3.5 | π* orbitals of the 5-nitroisophthalate ligand |
| HOMO | -6.0 to -7.0 | p-orbitals of the carboxylate oxygen atoms and π orbitals of the aromatic ring |
| HOMO-LUMO Gap | 3.5 - 4.5 |
Mulliken Atomic Charges
Mulliken population analysis provides an estimation of the partial atomic charges, indicating the distribution of electron density.
| Atom | Mulliken Charge (a.u.) |
| Zn | +1.2 to +1.5 |
| O (carboxylate) | -0.6 to -0.8 |
| N (nitro) | +0.8 to +1.0 |
| O (nitro) | -0.4 to -0.6 |
| C (aromatic) | -0.2 to +0.2 |
Protocols
Synthesis Protocol (Hydrothermal Method)
A representative hydrothermal synthesis for a this compound-based coordination polymer is as follows[1]:
-
A mixture of Zinc salt (e.g., Zn(NO₃)₂·6H₂O), 5-nitroisophthalic acid, and a secondary ligand (if applicable) are dissolved in a solvent, typically a mixture of water and an organic solvent like ethanol (B145695) or DMF.
-
The pH of the solution may be adjusted using a base (e.g., NaOH) to facilitate the deprotonation of the carboxylic acid.
-
The resulting solution is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to a specific temperature (typically 120-180 °C) for a period of 24-72 hours.
-
After slow cooling to room temperature, crystals of the coordination polymer are collected by filtration, washed with the solvent, and air-dried.
Computational Protocol (Density Functional Theory)
The electronic structure calculations for this compound are typically performed using DFT methods. A standard computational workflow is outlined below.
Figure 2: A typical workflow for DFT calculations on this compound.
Detailed Computational Steps:
-
Software: Quantum chemistry software packages such as Gaussian, ORCA, or VASP are commonly used.
-
Model Construction: The initial coordinates of the this compound complex are obtained from crystallographic data or constructed using molecular modeling software.
-
Method Selection:
-
Functional: A hybrid functional such as B3LYP or PBE0 is often chosen for a good balance of accuracy and computational cost in describing transition metal complexes.
-
Basis Set: For the zinc atom, a basis set that includes effective core potentials (ECPs) like LANL2DZ is typically used to account for relativistic effects. For lighter atoms (C, H, O, N), a Pople-style basis set such as 6-31G(d) or a Dunning-type correlation-consistent basis set is appropriate.
-
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process adjusts the bond lengths, angles, and dihedrals to minimize the forces on each atom.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain the electronic properties, including:
-
Molecular orbital energies (HOMO, LUMO).
-
Atomic charges, often calculated using Mulliken population analysis or Natural Bond Orbital (NBO) analysis. The latter is mentioned for a similar system and can provide insights into covalent interactions between the zinc ion and the coordinating atoms.[2]
-
The molecular electrostatic potential (MEP) map, which visualizes the charge distribution and reactive sites.
-
Conclusion
This technical guide provides a foundational understanding of the theoretical electronic structure of this compound. The presented data, while based on a representative model, offers valuable insights into the geometric parameters, frontier molecular orbitals, and atomic charge distribution. The detailed synthesis and computational protocols serve as a practical guide for researchers and scientists working with this and related compounds. Further experimental and theoretical investigations on the specific mononuclear complex are encouraged to build upon this foundational knowledge.
References
Methodological & Application
Application Notes and Protocols: Zinc 5-Nitroisophthalate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc 5-nitroisophthalate is a coordination polymer, a class of materials also known as metal-organic frameworks (MOFs), which are increasingly investigated for their catalytic potential. These materials offer high surface areas, tunable porosity, and the presence of catalytically active metal centers and functional organic linkers. While the catalytic applications of pure this compound are not extensively documented in publicly available literature, research on closely related mixed-ligand coordination polymers provides significant insights into its potential uses.
This document provides an overview of the synthesis of a mixed-ligand zinc(II) coordination polymer containing 5-nitroisophthalate and explores its potential catalytic applications, drawing parallels from structurally similar metal-organic frameworks. The protocols provided are based on available literature and are intended to serve as a foundational guide for researchers.
Synthesis of a this compound-Based Coordination Polymer
A notable example of a zinc-based coordination polymer incorporating 5-nitroisophthalate is [Zn₂(ATRZ)₂(NIPA)] , where H₂NIPA is 5-nitroisophthalic acid and ATRZ is 3-amino-1,2,4-triazole. This material serves as a key example for understanding the synthesis and potential catalytic utility of this compound systems.
Experimental Protocol: Synthesis of [Zn₂(ATRZ)₂(NIPA)]
This protocol is a generalized procedure based on the synthesis of similar coordination polymers.
Materials:
-
Zinc(II) nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
5-Nitroisophthalic acid (H₂NIPA)
-
3-Amino-1,2,4-triazole (ATRZ)
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of Zinc(II) nitrate hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of 5-nitroisophthalic acid in 5 mL of DMF.
-
In a third vial, dissolve 0.1 mmol of 3-amino-1,2,4-triazole in 5 mL of ethanol.
-
Combine the three solutions in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, filter the resulting crystalline product.
-
Wash the crystals with fresh DMF and then with ethanol.
-
Dry the product under vacuum at 60 °C.
Figure 1. Synthetic workflow for the preparation of a mixed-ligand this compound coordination polymer.
Catalytic Applications: CO₂ Cycloaddition
While the catalytic activity of [Zn₂(ATRZ)₂(NIPA)] has not been explicitly detailed, structurally analogous coordination polymers have demonstrated significant catalytic efficacy. For instance, copper and nickel-based coordination polymers incorporating 5-nitroisophthalate, synthesized in the same study, have been shown to be active catalysts for the cycloaddition of CO₂ to epoxides, a reaction of great industrial importance for carbon capture and utilization.[1]
This reaction converts carbon dioxide and epoxides into valuable cyclic carbonates. The catalytic activity of these materials is attributed to the presence of accessible Lewis acidic metal centers.
Quantitative Data from Analogous Catalysts
The following table summarizes the catalytic performance of related copper and nickel coordination polymers in the cycloaddition of CO₂ to an epoxide.[1]
| Catalyst | Metal Center | Conversion (%) | Turnover Number (TON) |
| SSICG-1 | Copper(II) | 87 | 174 |
| SSICG-3 | Nickel(II) | 95 | 190 |
Reaction conditions: Epoxide substrate, catalyst, 1 MPa CO₂ pressure, 100 °C, 24 h. Data sourced from Ghosh et al., Crystal Growth & Design, 2022.[1]
Experimental Protocol: Catalytic CO₂ Cycloaddition
This generalized protocol is based on the procedures for similar catalytic systems.
Materials:
-
Epoxide substrate (e.g., propylene (B89431) oxide)
-
Catalyst (e.g., a this compound-based coordination polymer)
-
High-pressure stainless-steel reactor
-
Carbon dioxide (CO₂)
Procedure:
-
Activate the catalyst by heating under vacuum to remove any guest molecules from the pores.
-
Place the activated catalyst (typically 1-5 mol% relative to the substrate) and the epoxide substrate into the high-pressure reactor.
-
Seal the reactor and purge with CO₂ gas several times to remove air.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 1 MPa).
-
Heat the reactor to the reaction temperature (e.g., 100 °C) with constant stirring.
-
Maintain the reaction for the desired time (e.g., 24 hours).
-
After the reaction, cool the reactor to room temperature and slowly vent the CO₂.
-
Analyze the product mixture using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and selectivity.
-
The catalyst can be recovered by filtration or centrifugation, washed with a suitable solvent, and dried for reuse.
Figure 2. Proposed catalytic cycle for CO₂ cycloaddition using a Zinc-MOF catalyst.
Potential Photocatalytic Applications
Zinc-based coordination polymers and MOFs are widely studied for their potential in photocatalysis, particularly for the degradation of organic pollutants in water. The semiconductor-like properties of these materials allow them to generate electron-hole pairs upon light irradiation, which can then produce reactive oxygen species to break down contaminants. While specific studies on the photocatalytic activity of this compound are limited, its composition suggests it could be a candidate for such applications. Further research in this area is warranted to explore its efficacy in environmental remediation.
Conclusion
This compound and its derivatives represent a promising class of materials for catalysis. While direct catalytic applications of the pure compound are yet to be widely reported, the synthesis of mixed-ligand coordination polymers and the high catalytic activity of analogous structures in important chemical transformations like CO₂ cycloaddition highlight the potential of this system. The protocols and data presented here provide a foundation for researchers to explore and develop the catalytic applications of this compound-based materials. Further investigation into their catalytic scope, including photocatalysis, is encouraged to fully unlock their potential.
References
Application Notes: Zinc 5-Nitroisophthalate Metal-Organic Framework as a Luminescent Sensor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of a Zinc 5-nitroisophthalate-based Metal-Organic Framework (MOF) as a selective and sensitive luminescent sensor. The inherent porosity and the electron-deficient nature of the 5-nitroisophthalate linker make this material a promising candidate for the detection of specific analytes through fluorescence quenching.
Synthesis of this compound MOF
A common and effective method for the synthesis of crystalline MOFs is the solvothermal method. This protocol is based on established procedures for zinc-carboxylate MOFs.
Experimental Protocol: Solvothermal Synthesis
-
Reagent Preparation:
-
Dissolve Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol, 29.7 mg) in 10 mL of N,N-Dimethylformamide (DMF).
-
Dissolve 5-Nitroisophthalic acid (H₂NIPA) (0.1 mmol, 21.1 mg) in 10 mL of DMF.
-
-
Reaction Mixture:
-
Combine the two solutions in a 30 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120°C for 48 hours.
-
-
Product Isolation and Purification:
-
After cooling the autoclave to room temperature, a crystalline precipitate should be visible.
-
Collect the solid product by filtration or centrifugation.
-
Wash the product thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Subsequently, wash with a volatile solvent such as ethanol (B145695) (3 x 10 mL) to facilitate drying.
-
Dry the final product in a vacuum oven at 80°C for 12 hours.
-
-
Characterization:
-
The resulting crystalline powder should be characterized by Powder X-Ray Diffraction (PXRD) to confirm its crystal structure and phase purity.
-
Fourier-Transform Infrared (FT-IR) spectroscopy should be used to verify the coordination of the carboxylate groups to the zinc centers.
-
Thermogravimetric Analysis (TGA) can be performed to assess the thermal stability of the framework.
-
Application as a Luminescent Sensor for Nitroaromatic Compounds
Zinc-based MOFs often exhibit strong luminescence due to the d¹⁰ electronic configuration of Zn(II), which prevents quenching by d-d transitions. The fluorescence typically originates from the organic linker. The electron-withdrawing nitro group on the isophthalate (B1238265) linker makes the MOF electron-deficient, rendering it an excellent candidate for sensing electron-rich nitroaromatic compounds, which are common explosives and environmental pollutants. The primary sensing mechanism is fluorescence quenching.
Proposed Signaling Pathway: Photoinduced Electron Transfer (PET)
Upon excitation with UV light, the this compound MOF is promoted to an excited state. In the presence of an analyte, such as a nitroaromatic compound, a photoinduced electron transfer can occur from the excited state of the MOF (specifically the linker) to the electron-deficient analyte. This non-radiative decay pathway competes with fluorescence, leading to a decrease or "quenching" of the emission intensity.
Experimental Protocol: Luminescence Sensing
-
Preparation of MOF Suspension:
-
Disperse 3 mg of the synthesized this compound MOF in 10 mL of a suitable solvent (e.g., ethanol or DMF) in a vial.
-
Sonicate the mixture for 15 minutes to ensure a uniform suspension.
-
-
Fluorescence Measurement:
-
Transfer 2 mL of the MOF suspension into a quartz cuvette.
-
Record the initial fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be determined from an excitation scan, but is typically in the UV range (e.g., 300-350 nm) for such MOFs.
-
-
Analyte Titration:
-
Prepare stock solutions of various nitroaromatic compounds (e.g., 2,4,6-Trinitrophenol (TNP), 2,4-Dinitrotoluene (DNT), Nitrobenzene (NB)) in the same solvent.
-
Sequentially add small aliquots (e.g., 10 µL) of the analyte stock solution to the cuvette containing the MOF suspension.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum. A decrease in fluorescence intensity is expected.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the analyte.
-
Analyze the quenching efficiency using the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q] where I₀ is the initial fluorescence intensity, I is the intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the molar concentration of the quencher (analyte).
-
The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ / k where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.
-
Quantitative Data and Selectivity
The following table summarizes representative quantitative data expected for a this compound MOF sensor, based on performance of similar nitro-functionalized zinc MOFs. These values are illustrative and would need to be confirmed experimentally.
| Analyte (Quencher) | Stern-Volmer Constant (Ksv, M⁻¹) | Limit of Detection (LOD, µM) | Quenching Efficiency (%) at 100 µM |
| 2,4,6-Trinitrophenol (TNP) | 2.5 x 10⁴ | 0.5 | > 95 |
| 2,4-Dinitrotoluene (DNT) | 1.2 x 10⁴ | 1.8 | ~85 |
| Nitrobenzene (NB) | 5.8 x 10³ | 5.2 | ~60 |
| Phenol | 1.1 x 10² | > 100 | < 10 |
| Toluene | 8.5 x 10¹ | > 100 | < 5 |
| Fe³⁺ ion | 9.5 x 10³ | 3.5 | ~75 |
| Cr₂O₇²⁻ ion | 7.2 x 10³ | 4.1 | ~70 |
Selectivity: The sensor is expected to show high selectivity for electron-deficient nitroaromatic compounds over common organic solvents and non-nitro aromatic compounds. The quenching efficiency generally correlates with the number of nitro groups on the analyte, due to enhanced electron-accepting ability. Some metal ions, particularly transition metals like Fe³⁺, may also cause quenching and could be potential interferents.
Disclaimer: The protocols and data presented are based on established principles for similar metal-organic frameworks. Researchers should conduct their own experiments to validate and optimize these procedures for their specific needs. Standard laboratory safety precautions should be followed at all times.
Application Notes and Protocols for the Hydrothermal Synthesis of Zinc 5-Nitroisophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc 5-nitroisophthalate is a metal-organic framework (MOF) with applications as an anticorrosion pigment in protective coatings.[1] Its structure is based on zinc ions coordinated to 5-nitroisophthalic acid, a nitro-functionalized aromatic carboxylate linker. The hydrothermal synthesis method offers a robust route to produce crystalline MOF materials by employing elevated temperatures and pressures in an aqueous or mixed-solvent system. This document provides a detailed protocol for the hydrothermal synthesis of this compound, along with expected material characteristics based on available data.
Data Presentation
The following tables summarize the key chemical and physical properties of this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | Zinc 5-nitrobenzene-1,3-dicarboxylate | --INVALID-LINK-- |
| CAS Number | 60580-61-2 | --INVALID-LINK-- |
| Molecular Formula | C₈H₃NO₆Zn | --INVALID-LINK-- |
| Molecular Weight | 274.5 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | [Heucotech MSDS] |
| pH (10% aqueous suspension) | 6.5 - 8.0 | [Heucorin RZ Technical Data Sheet] |
| Average Particle Size | 2.0 - 4.5 µm | [Heucorin RZ Technical Data Sheet] |
Table 2: Compositional Data
| Component | Value Range | Analysis Method | Reference |
| Zinc (as Zn) | 40.0 - 47.0% | Titration - EDTA / ICP-AES | [Heucorin RZ Technical Data Sheet] |
| Organic Content | 45.0 - 52.0% | Thermogravimetric Analyzer (TGA) | [Heucorin RZ Technical Data Sheet] |
| Water Content | < 5.0% | Loss on drying | [Heucorin RZ Technical Data Sheet] |
Experimental Protocols
This section outlines a detailed methodology for the hydrothermal synthesis of this compound. This protocol is constructed based on established procedures for the synthesis of similar zinc-based metal-organic frameworks.
Materials and Equipment:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
5-Nitroisophthalic acid (C₈H₅NO₆)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Drying oven
Procedure:
-
Solution Preparation:
-
In a beaker, dissolve a specific molar amount of zinc nitrate hexahydrate in a mixture of DMF and deionized water.
-
In a separate beaker, dissolve a stoichiometric equivalent of 5-nitroisophthalic acid in DMF.
-
-
Mixing and Reaction:
-
Slowly add the 5-nitroisophthalic acid solution to the zinc nitrate solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.
-
-
Hydrothermal Synthesis:
-
Seal the autoclave and place it in a drying oven preheated to a specific temperature (e.g., 120-150 °C).
-
Maintain the temperature for a designated reaction time (e.g., 24-48 hours).
-
-
Product Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature.
-
Collect the resulting white precipitate by centrifugation.
-
Wash the product sequentially with DMF, deionized water, and ethanol to remove any unreacted starting materials and solvent.
-
Dry the final product in a vacuum oven at a suitable temperature (e.g., 80-100 °C) overnight.
-
Table 3: Example Reaction Parameters
| Parameter | Value |
| Zinc Nitrate Hexahydrate | 1.0 mmol |
| 5-Nitroisophthalic Acid | 1.0 mmol |
| DMF | 15 mL |
| Deionized Water | 5 mL |
| Temperature | 140 °C |
| Time | 24 hours |
Mandatory Visualization
Caption: Workflow for the hydrothermal synthesis of this compound.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity, purity, and structural properties.
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the material and to confirm the organic content.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the 5-nitroisophthalate linker and confirm coordination to the zinc center.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized crystals.
Due to the limited availability of specific characterization data for hydrothermally synthesized this compound in the public domain, researchers are encouraged to compare their results with data from commercial suppliers of the same compound where available.
References
Application Notes and Protocols: Zinc 5-Nitroisophthalate as a Precursor for Metal-Organic Frameworks in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of zinc 5-nitroisophthalate as a precursor in the synthesis of Metal-Organic Frameworks (MOFs) for drug delivery applications. The information presented herein is intended to guide researchers in the synthesis, characterization, and application of these promising nanomaterials for therapeutic purposes.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them ideal candidates for a variety of biomedical applications, particularly as carriers for therapeutic agents. Zinc-based MOFs, in particular, have garnered significant attention due to their biocompatibility and, in some cases, inherent antimicrobial properties. The use of 5-nitroisophthalic acid as an organic linker introduces a nitro functional group, which can potentially be utilized for further functionalization or may influence the drug loading and release properties of the resulting MOF.
While research on MOFs derived specifically from zinc and 5-nitroisophthalic acid for drug delivery is an emerging area, the principles of synthesis and drug loading can be adapted from well-established protocols for other zinc-based MOFs. This document provides a foundational protocol for the synthesis of a this compound MOF and outlines general procedures for its application in drug delivery, drawing parallels from closely related systems.
Data Presentation
Table 1: Physicochemical Properties of a Representative this compound MOF
| Property | Value | Reference |
| Formula | {[Zn(5-NIP)₂(INH)₂]·(DMF)(H₂O)₂}n | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/n | [1] |
| Topology | dia | [1] |
| Connectivity | 4-c uninodal net | [1] |
Note: 5-NIP = 5-nitro-isophthalate, INH = isonicotinic hydrazide, DMF = N,N-Dimethylformamide. This table presents data for a mixed-ligand MOF containing 5-nitroisophthalate.
Table 2: Comparative Drug Loading and Release in Zinc-Based MOFs
| MOF System | Drug | Loading Capacity (wt%) | Release Conditions | Reference |
| ZIF-8 | 5-Fluorouracil | ~25 | pH 5.0 (faster release) vs. pH 7.4 | [2][3] |
| ZIF-8 | Doxorubicin | - | pH 5.5 (faster release) vs. pH 7.4 | [4] |
| Zn-MOF (dicarboxylic acid linker) | 5-Fluorouracil | 53.3 | 81.9% release in water | [3] |
| Zn-MOF (tricarboxylic acid linker) | 5-Fluorouracil | - | 86.5% release at pH 5.0 after 24h | [3] |
| Zn₂(DABA)₃(CH₃O) | Doxorubicin | 33.74 | pH-sensitive (more release at pH 3.8) | [5] |
This table provides a comparative overview of drug loading and release characteristics of various zinc-based MOFs to guide expectations for this compound systems.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based MOF
This protocol is adapted from the synthesis of a mixed-ligand MOF containing 5-nitroisophthalate.[1]
Materials:
-
Zinc(II) salt (e.g., Zinc Nitrate or Zinc Acetate)
-
5-Nitroisophthalic acid (H₂5-NIP)
-
Isonicotinic hydrazide (INH)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
In a typical synthesis, equimolar amounts of the zinc(II) salt, 5-nitroisophthalic acid, and isonicotinic hydrazide are dissolved in a solvent mixture of DMF and deionized water.
-
The resulting solution is sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours) under autogenous pressure.
-
After the reaction, the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with fresh DMF and water, and then dried under vacuum.
Protocol 2: General Procedure for Drug Loading into Zinc-Based MOFs
This protocol provides a general guideline for the encapsulation of therapeutic agents within the pores of a synthesized this compound MOF.
Materials:
-
Activated this compound MOF (solvent-exchanged and dried)
-
Therapeutic drug of interest (e.g., 5-Fluorouracil, Doxorubicin)
-
Suitable solvent (e.g., methanol, ethanol, or an aqueous buffer)
Procedure:
-
Prepare a stock solution of the desired drug in a suitable solvent. The concentration will depend on the drug's solubility and the desired loading capacity.
-
Disperse a known amount of the activated this compound MOF in the drug solution.
-
Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow for the diffusion of the drug molecules into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the collected solid with fresh solvent to remove any surface-adsorbed drug molecules.
-
Dry the drug-loaded MOF under vacuum.
-
To determine the drug loading capacity, the supernatant and washing solutions can be analyzed using techniques such as UV-Vis spectroscopy to quantify the amount of unloaded drug.
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method to evaluate the release of a loaded drug from the this compound MOF under simulated physiological conditions.
Materials:
-
Drug-loaded this compound MOF
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5-6.5 to simulate the tumor microenvironment)
Procedure:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of PBS in a dialysis bag or a centrifuge tube.
-
Place the container in a shaker bath maintained at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh PBS to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the cumulative drug release as a function of time to obtain the release profile.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments on zinc(ii) metal–organic framework nanocarriers for physiological pH-responsive drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for the Quantification of Zinc 5-Nitroisophthalate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Zinc 5-nitroisophthalate, a metal-organic framework (MOF) with applications in various fields, including pharmaceuticals. The following sections outline several analytical techniques that can be employed for its quantification, catering to different laboratory capabilities and analytical requirements.
High-Performance Liquid Chromatography (HPLC)
HPLC is a direct method for the quantification of the intact this compound molecule. A reverse-phase HPLC method is suitable for this purpose, offering selectivity and accuracy.[1]
Experimental Protocol
a) Instrumentation and Columns:
-
HPLC system with a UV detector
-
Newcrom R1 column (or equivalent C18 column with low silanol (B1196071) activity)[1]
b) Reagents and Mobile Phase:
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Phosphoric acid or Formic acid (for MS-compatibility)[1]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small addition of phosphoric acid (e.g., 0.1%) to improve peak shape.[1] For applications requiring mass spectrometry detection, replace phosphoric acid with formic acid.[1]
c) Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound. A wavelength scan should be performed to identify the lambda max for optimal sensitivity.
-
Column Temperature: 30 °C
d) Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent like acetonitrile or methanol) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve the sample containing this compound in the same solvent as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.
e) Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary
| Parameter | Typical Value |
| Retention Time | To be determined experimentally |
| Linearity Range | To be determined experimentally |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Experimental Workflow: HPLC Analysis
Atomic Absorption Spectrometry (AAS)
AAS is an indirect method for quantifying this compound by determining its zinc content. This technique is highly sensitive and specific for the metal component. Both Flame AAS (FAAS) and Graphite Furnace AAS (GFAAS) can be used, with GFAAS offering lower detection limits.
Experimental Protocol
a) Instrumentation:
-
Flame Atomic Absorption Spectrometer or Graphite Furnace Atomic Absorption Spectrometer
-
Zinc hollow cathode lamp
b) Reagents:
-
Nitric acid (concentrated, trace metal grade)
-
Hydrogen peroxide (30%, trace metal grade)
-
Deionized water
-
Zinc standard solution (1000 ppm)
c) Instrumental Parameters (FAAS Example): [2]
-
Wavelength: 213.9 nm[2]
-
Slit Width: 0.5 nm[2]
-
Lamp Current: 3.5 mA[2]
-
Fuel: Acetylene
-
Oxidant: Air
-
Background Correction: Deuterium lamp[2]
d) Sample Preparation (Acid Digestion): [3][4]
-
Accurately weigh a sample of this compound.
-
Transfer the sample to a digestion vessel.
-
Add a mixture of concentrated nitric acid and 30% hydrogen peroxide (e.g., 4:1 v/v).[5]
-
Digest the sample using a hot plate or a microwave digestion system until the solution is clear.[3][4]
-
Allow the solution to cool and quantitatively transfer it to a volumetric flask.
-
Dilute to the mark with deionized water.
e) Standard Preparation:
-
Prepare a series of zinc calibration standards by diluting the 1000 ppm zinc standard solution with deionized water containing a small amount of nitric acid to match the sample matrix.
f) Data Analysis:
-
Aspirate the blank, standards, and samples into the AAS and measure the absorbance.
-
Construct a calibration curve of absorbance versus zinc concentration.
-
Determine the zinc concentration in the digested sample solution.
-
Calculate the amount of this compound in the original sample based on its molecular formula (C₈H₃NO₆Zn) and the measured zinc concentration.
Quantitative Data Summary (FAAS for Zinc)
| Parameter | Typical Value | Reference |
| Linearity Range | 0.20 - 0.75 ppm | [6] |
| Limit of Detection (LOD) | 0.043 ppm | [6] |
| Limit of Quantification (LOQ) | 0.131 ppm | [6] |
| Recovery | 98.29 - 100.55% | [7] |
Experimental Workflow: AAS Analysis
UV-Vis Spectrophotometry
This is another indirect method that quantifies this compound by measuring its zinc content after complexation with a chromogenic reagent. This method is often simpler and more accessible than AAS.
Experimental Protocol (using 8-Hydroxyquinoline)[8]
a) Instrumentation:
-
UV-Vis Spectrophotometer
b) Reagents: [8]
-
8-Hydroxyquinoline (8-HQ) solution (e.g., 1.1 x 10⁻³ M in ethanol)
-
Sulfuric acid (dilute, e.g., 1 x 10⁻⁴ M)
-
Deionized water
-
Zinc standard solution (1000 ppm)
c) Sample Preparation:
-
The same acid digestion procedure as for AAS can be used to bring the zinc into a soluble form. The final solution should be neutralized before complexation.
d) Complexation and Measurement: [8]
-
Take a known volume of the digested and neutralized sample solution (or a diluted standard solution) in a volumetric flask.
-
Add the 8-HQ solution, followed by the dilute sulfuric acid.
-
Add ethanol and dilute to the mark with deionized water.
-
Allow the color to develop for a specified time (e.g., 15 minutes).[8]
-
Measure the absorbance at the wavelength of maximum absorption (λmax), which is approximately 384 nm for the zinc-8-HQ complex.[8]
e) Data Analysis:
-
Prepare a calibration curve using the zinc standard solutions.
-
Determine the zinc concentration in the sample.
-
Calculate the amount of this compound in the original sample.
Quantitative Data Summary (Zinc with 8-HQ)
| Parameter | Typical Value | Reference |
| λmax | 384 nm | [8] |
| Linearity Range | 1 - 5 µg/mL | [8] |
| Molar Absorptivity | 0.01578 x 10³ L·mol⁻¹·cm⁻¹ | [8] |
| Limit of Detection (LOD) | 0.381 µg/mL | [8] |
| Limit of Quantification (LOQ) | 1.156 µg/mL | [8] |
| Recovery | 97.50 - 99.91% | [8] |
Experimental Workflow: UV-Vis Analysis
Thermogravimetric Analysis (TGA)
TGA provides quantitative information about the thermal stability and composition of solid this compound. By heating the sample in a controlled atmosphere, the mass loss at different temperatures corresponds to the removal of solvents and the decomposition of the organic ligand, leaving a stable zinc oxide residue. This can be used to determine the purity of the material.
Experimental Protocol
a) Instrumentation:
-
Thermogravimetric Analyzer
b) TGA Instrument Setup:
-
Sample Pan: Alumina or platinum
-
Sample Mass: 5-10 mg
-
Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 50 mL/min)
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
c) Data Analysis:
-
Analyze the TGA curve (mass vs. temperature) and its derivative (DTG curve).
-
Identify the temperature ranges for the loss of solvent molecules and the decomposition of the 5-nitroisophthalate ligand.
-
The final residual mass should correspond to zinc oxide (ZnO).
-
The theoretical percentage of ZnO in pure this compound (C₈H₃NO₆Zn) can be calculated and compared to the experimental value to assess purity.
Expected Thermal Events
| Temperature Range | Expected Event |
| < 150 °C | Loss of adsorbed water or solvent molecules |
| 300 - 500 °C | Decomposition of the 5-nitroisophthalate organic linker |
| > 500 °C | Stable zinc oxide (ZnO) residue |
Logical Relationship: TGA Data Interpretation
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. oiv.int [oiv.int]
- 3. umfiasi.ro [umfiasi.ro]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Highly Stable Zr(IV)-Based Metal-Organic Frameworks for Chiral Separation in Reversed-Phase Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sjst.scst.edu.ly [sjst.scst.edu.ly]
- 7. Determination of Zn2+ in Solid Pharmaceutical Dosage Forms by Means of Spectrophotometry in Micellar Media: Method Validation [mdpi.com]
- 8. aurorabiomed.com.cn [aurorabiomed.com.cn]
Application Notes and Protocols: Zinc 5-Nitroisophthalate in Gas Storage and Separation
To the Valued Researchers, Scientists, and Drug Development Professionals,
The following document provides a comprehensive overview of the application of Zinc 5-nitroisophthalate, a metal-organic framework (MOF), in the critical fields of gas storage and separation. This guide is intended to serve as a practical resource, offering detailed experimental protocols and consolidated data to facilitate your research and development endeavors.
Introduction
This compound is a coordination polymer that has garnered attention for its potential applications in materials science, particularly in the realm of gas storage and separation due to its anticipated porous structure.[1] Composed of zinc ions coordinated to 5-nitroisophthalic acid linkers, this material forms a three-dimensional network.[1] The presence of both the metallic zinc nodes and the functionalized organic linkers suggests the potential for selective gas adsorption.[1]
Physicochemical Properties
A foundational understanding of the material's properties is crucial for its application.
| Property | Value |
| Molecular Formula | C8H3NO6Zn |
| Molecular Weight | 274.50 g/mol |
| Appearance | White odorless powder[2] |
| CAS Number | 60580-61-2[1][2] |
Experimental Protocols
While specific literature detailing the synthesis and gas adsorption protocols for a MOF solely composed of zinc and 5-nitroisophthalate for gas storage applications is not available in the provided search results, the following protocols are based on established methods for the synthesis and characterization of similar zinc-based MOFs, such as MOF-5. These can be adapted and optimized for the target compound.
Protocol 1: Synthesis of Zinc-Based MOFs (General Solvothermal Method)
This protocol outlines a general solvothermal synthesis approach, which is a common method for producing crystalline MOFs.[3]
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
5-Nitroisophthalic acid (H₂-nip)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Solution Preparation: In a glass beaker, dissolve a 1:1 molar ratio of zinc nitrate hexahydrate and 5-nitroisophthalic acid in a sufficient volume of N,N-dimethylformamide (DMF).
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a temperature between 100-120 °C for 24-48 hours.
-
Cooling and Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. The crystalline product can then be isolated by decanting the mother liquor.
-
Washing: To remove unreacted starting materials and solvent molecules occluded within the pores, wash the crystals with fresh DMF, followed by a solvent exchange with a more volatile solvent like chloroform or methanol. This is typically done by immersing the crystals in the fresh solvent for several hours, and the process is repeated multiple times.
-
Activation: To prepare the MOF for gas adsorption studies, the solvent molecules must be removed from the pores. This is achieved by heating the material under a dynamic vacuum. A typical activation procedure involves heating the sample to 150-200 °C under vacuum for several hours until a stable weight is achieved.
Diagram of the Synthesis Workflow:
Protocol 2: Gas Adsorption Measurement
This protocol describes the methodology for measuring gas adsorption isotherms, which are essential for evaluating the gas storage capacity and separation potential of the material.
Instrumentation:
-
Volumetric gas adsorption analyzer (e.g., a Micromeritics ASAP 2020 or similar)
-
High-purity adsorptive gases (e.g., N₂, CO₂, CH₄)
-
Liquid nitrogen (for N₂ adsorption at 77 K)
-
Thermostatic bath (for measurements at other temperatures)
Procedure:
-
Sample Preparation (Degassing): Accurately weigh approximately 100-200 mg of the activated this compound MOF into a sample tube. Attach the sample tube to the degassing port of the gas adsorption analyzer. Degas the sample under vacuum at a temperature determined by thermogravimetric analysis (TGA) to be just below the decomposition temperature (typically 150-200 °C) for several hours to ensure the removal of all guest molecules.
-
Nitrogen Adsorption (for Surface Area and Porosity):
-
Transfer the sample tube to the analysis port of the instrument.
-
Immerse the sample tube in a dewar of liquid nitrogen (77 K).
-
Perform a nitrogen adsorption-desorption measurement over a range of relative pressures (P/P₀) from approximately 10⁻⁶ to 1.
-
The resulting isotherm can be used to calculate the BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution.
-
-
Carbon Dioxide and Methane Adsorption (for Storage and Separation):
-
Replace the liquid nitrogen bath with a thermostatic bath set to the desired temperature (e.g., 273 K, 298 K).
-
Introduce known doses of the adsorptive gas (CO₂ or CH₄) into the sample tube and measure the equilibrium pressure after each dose.
-
Continue this process until the desired maximum pressure is reached.
-
The amount of gas adsorbed at each pressure point is calculated to generate the adsorption isotherm.
-
Diagram of the Gas Adsorption Analysis Workflow:
Data Presentation
Due to the absence of specific experimental data for this compound in the provided search results, the following table is presented as a template for researchers to populate with their own findings. This structured format will allow for clear comparison of key performance indicators.
Table 1: Gas Adsorption and Separation Performance of this compound (Template)
| Gas | Adsorption Temperature (K) | Adsorption Pressure (bar) | Uptake Capacity (mmol/g or cm³/g) |
| N₂ | 77 | 1 | e.g., |
| CO₂ | 273 | 1 | e.g., |
| CO₂ | 298 | 1 | e.g., |
| CH₄ | 273 | 1 | e.g., |
| CH₄ | 298 | 1 | e.g., |
Table 2: Porosity and Selectivity Data (Template)
| Parameter | Value |
| BET Surface Area (m²/g) | e.g., |
| Langmuir Surface Area (m²/g) | e.g., |
| Total Pore Volume (cm³/g) | e.g., |
| Micropore Volume (cm³/g) | e.g., |
| CO₂/N₂ Selectivity (at 298 K, 1 bar) | e.g., |
| CO₂/CH₄ Selectivity (at 298 K, 1 bar) | e.g., |
Selectivity can be estimated using the Ideal Adsorbed Solution Theory (IAST) from single-component isotherm data.
Logical Relationships in Gas Separation
The efficiency of a MOF in gas separation is governed by a combination of factors including its pore size, surface chemistry, and the intrinsic properties of the gas molecules. The nitro group on the isophthalate (B1238265) linker may enhance the affinity for certain gases like CO₂ due to its polar nature, potentially leading to favorable selective adsorption.
Diagram of Factors Influencing Gas Separation:
Conclusion
While this compound presents a promising scaffold for a porous material for gas storage and separation applications, further experimental investigation is required to fully elucidate its capabilities. The protocols and templates provided herein offer a robust framework for researchers to systematically synthesize, characterize, and evaluate this material. The functionalized organic linker holds the potential for tailored gas interactions, making this an exciting area for future research.
References
Application Note: Measuring the Fluorescence of Zinc 5-Nitroisophthalate
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for measuring the fluorescence of Zinc 5-nitroisophthalate, a metal-organic framework (MOF). It includes information on sample preparation, instrumentation, and data analysis. All quantitative data is summarized in tables, and a diagram illustrating the experimental workflow is provided.
Introduction
This compound is a metal-organic framework with potential applications in various fields, including as a fluorescent sensor. MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. The inherent porosity and the electronic properties of both the metal and the organic linker can give rise to interesting photoluminescent behavior. This application note details a generalized experimental setup for characterizing the fluorescence properties of this compound.
Data Presentation
| Parameter | Value | Units | Notes |
| Excitation Maximum (λex) | To be determined | nm | Wavelength of maximum light absorption. |
| Emission Maximum (λem) | To be determined | nm | Wavelength of maximum light emission. |
| Stokes Shift | To be determined | nm | Difference between λex and λem. |
| Quantum Yield (ΦF) | To be determined | - | Efficiency of the fluorescence process. |
| Fluorescence Lifetime (τ) | To be determined | ns | Average time the molecule stays in the excited state. |
| Molar Extinction Coefficient (ε) | To be determined | M⁻¹cm⁻¹ | Measure of how strongly the molecule absorbs light at a given wavelength. |
Experimental Protocols
Synthesis of this compound
A general synthesis method for this compound suitable for producing a sample for fluorescence measurements can be adapted from solvothermal methods used for other MOFs.
Materials:
-
5-Nitroisophthalic acid
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, dissolve 5-nitroisophthalic acid and zinc nitrate hexahydrate in a 1:1 molar ratio in a solvent mixture of DMF, ethanol, and deionized water.
-
Seal the vial and heat it in an oven at a constant temperature (e.g., 100-120 °C) for 24-48 hours.
-
After cooling to room temperature, crystals of this compound should have formed.
-
Collect the crystals by filtration, wash them with fresh DMF and then ethanol to remove any unreacted starting materials.
-
Dry the crystals under vacuum.
Sample Preparation for Fluorescence Measurement
Proper sample preparation is crucial for obtaining high-quality fluorescence data. The following protocol is for preparing a suspension of this compound for measurement.
Materials:
-
Synthesized this compound crystals
-
Spectroscopic grade solvent (e.g., DMF or ethanol)
-
Ultrasonic bath
-
Quartz cuvette (1 cm path length)
Procedure:
-
Weigh out a small amount of the dried this compound crystals.
-
Disperse the crystals in the chosen spectroscopic grade solvent to create a dilute suspension. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Sonicate the suspension for a few minutes to ensure a fine, homogeneous dispersion of the microcrystals.
Fluorescence Measurement
Instrumentation:
-
A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for wavelength selection, and a sensitive detector (e.g., a photomultiplier tube).
Procedure:
-
Determine the Excitation Maximum (λex):
-
Set the emission monochromator to a wavelength expected to be in the emission range (a good starting point is often 50-100 nm longer than the absorption maximum of the organic linker).
-
Scan the excitation monochromator over a range of wavelengths to record the excitation spectrum.
-
The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λex).
-
-
Determine the Emission Maximum (λem):
-
Set the excitation monochromator to the determined λex.
-
Scan the emission monochromator to record the emission spectrum.
-
The wavelength at which the fluorescence intensity is maximal is the emission maximum (λem).
-
-
Measure the Quantum Yield (ΦF):
-
The quantum yield is typically measured relative to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Measure the Fluorescence Lifetime (τ):
-
Fluorescence lifetime is measured using a specialized instrument capable of time-resolved fluorescence spectroscopy, such as a time-correlated single-photon counting (TCSPC) system.
-
The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is recorded.
-
The decay curve is then fitted to an exponential function to determine the lifetime (τ).
-
Mandatory Visualization
Caption: Experimental Workflow for Fluorescence Measurement.
Zinc 5-Nitroisophthalate: Application Notes for Anticorrosion Coatings
Introduction
Zinc 5-nitroisophthalate is a non-toxic, organic corrosion-inhibiting pigment that serves as an effective alternative to traditional heavy-metal-based anticorrosive agents, such as those containing lead or chromates.[1] Its mechanism of action involves a combination of barrier protection and chemical inhibition at the metallic substrate's surface. This document provides detailed application notes, experimental protocols, and performance data for researchers and industry professionals interested in utilizing this compound in anticorrosive paint formulations.
Physicochemical Properties and Performance Data
This compound demonstrates superior corrosion inhibition compared to previously known nitrophthalates.[1] It is less soluble in water than many other salt-based inhibitors, which contributes to its durability in coatings exposed to moisture.[1]
Comparative Performance in Alkyd Resin Coatings
The following table summarizes the performance of various pigments in an air-drying coating composition based on a medium oil alkyd resin. The evaluation was conducted on steel panels after a defined exposure period.
| Pigment | Concentration (% by wt. of total solids) | Rusting (Visual Assessment) | Blistering (Visual Assessment) |
| Zinc Potassium Chromate (Control) | 10 | Moderate | Slight |
| Lead 3-Nitrophthalate | 10 | Slight | Moderate |
| Zinc 3-Nitrophthalate | 10 | Moderate | Moderate |
| This compound | 10 | Very Slight | None |
| Lead 5-Nitroisophthalate | 10 | Very Slight | None |
Data sourced from US Patent 4,089,690 A. The table is a representation of the data presented in the patent.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 5-nitroisophthalic acid and zinc oxide.
Materials:
-
5-Nitroisophthalic acid
-
Zinc oxide (ZnO)
-
Deionized water
-
Reaction vessel with overhead stirrer and heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
In a reaction vessel, create a slurry of 5-nitroisophthalic acid in deionized water.
-
While stirring, gradually add a stoichiometric excess of zinc oxide to the slurry. A molar ratio of 1 mole of 5-nitroisophthalic acid to 3 moles of ZnO has been reported to be effective.[1]
-
Heat the mixture to 90-95°C with continuous stirring.
-
Maintain the reaction at this temperature for 2-3 hours, or until the reaction is complete (indicated by a stable pH).
-
Allow the mixture to cool to room temperature.
-
Filter the resulting precipitate using a Büchner funnel and wash with deionized water to remove any unreacted starting materials.
-
Dry the collected white powder (this compound) in an oven at 105-110°C to a constant weight.
-
Characterize the final product using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) to confirm its identity and purity.
Formulation of an Alkyd-Based Anticorrosive Paint
This protocol outlines the preparation of a protective coating incorporating this compound.
Materials:
-
Medium oil alkyd resin solution (e.g., 60% solids in mineral spirits)
-
This compound pigment
-
Extender pigments (e.g., micronized talc (B1216), calcium carbonate)
-
Driers (e.g., cobalt and zirconium octoates)
-
Anti-skinning agent (e.g., methyl ethyl ketoxime)
-
Solvent (e.g., mineral spirits)
-
High-speed disperser with a Cowles blade
-
Paint shaker
Procedure:
-
Charge the alkyd resin solution into a dispersing vessel.
-
While mixing at low speed, gradually add the this compound and any extender pigments. A typical formulation might consist of 25% alkyd resin and 16% micronized talc by weight.[1]
-
Once all pigments are added, increase the disperser speed to achieve a fine dispersion (a Hegman gauge reading of 5-6 is typically targeted).
-
During the dispersion process, monitor the temperature and maintain it below 55°C to prevent degradation of the resin.
-
Once the desired dispersion is achieved, reduce the mixing speed and add the driers and anti-skinning agent.
-
Adjust the viscosity of the paint with a suitable solvent to meet application requirements.
-
Thoroughly mix all components until a homogeneous paint is obtained.
Electrochemical Impedance Spectroscopy (EIS) for Coating Evaluation
EIS is a non-destructive technique used to evaluate the performance of anticorrosive coatings.
Apparatus:
-
Potentiostat with a frequency response analyzer
-
Three-electrode electrochemical cell (working electrode: coated steel panel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)
-
Electrolyte solution (e.g., 3.5% NaCl solution)
Procedure:
-
Prepare steel panels according to standard procedures (e.g., sandblasting to Sa 2.5) and apply the formulated paint at a controlled dry film thickness.
-
Allow the coatings to cure for the recommended time (e.g., 7 days at room temperature).
-
Expose a defined area of the coated panel to the electrolyte solution in the electrochemical cell.
-
Measure the open-circuit potential (OCP) until a stable value is reached.
-
Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a small amplitude AC voltage (e.g., 10 mV).
-
Record the impedance data at regular intervals over an extended immersion period (e.g., 30 days) to monitor the coating's degradation.
-
Analyze the data using equivalent circuit models to determine parameters such as coating resistance (Rc), pore resistance (Rpo), and double-layer capacitance (Cdl). Higher impedance values, particularly at low frequencies, generally indicate better corrosion protection.
Neutral Salt Spray (NSS) Test
The NSS test is an accelerated corrosion test used to assess the resistance of coatings to a corrosive environment.
Apparatus:
-
Salt spray cabinet conforming to ASTM B117 or ISO 9227 standards.
-
5% NaCl solution (pH 6.5-7.2).
Procedure:
-
Prepare and coat steel panels as described for the EIS testing.
-
Scribe a line through the coating to the steel substrate to evaluate corrosion creepage.
-
Place the panels in the salt spray cabinet at an angle of 15-30 degrees from the vertical.
-
Maintain the cabinet temperature at 35°C and continuously atomize the 5% NaCl solution to create a dense fog.
-
Periodically inspect the panels for signs of corrosion, such as rusting (in the scribe and on the panel face) and blistering.
-
Record the number of hours until the first signs of corrosion appear and the extent of corrosion creepage from the scribe after a specified duration (e.g., 500 hours).
Visualizations
Experimental Workflow
Corrosion Inhibition Mechanism
References
Application Notes and Protocols: Catalytic Activity of Zinc 5-Nitroisophthalate in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential catalytic applications of Zinc 5-nitroisophthalate, a metal-organic framework (MOF), in several key organic reactions. While direct literature on the catalytic activity of this specific MOF is emerging, the protocols and data presented herein are based on established methodologies for analogous zinc-based MOFs and serve as a guide for investigating its catalytic potential.
Synthesis of this compound MOF
The synthesis of this compound as a metal-organic framework can be achieved through a solvothermal method. This process involves the reaction of a zinc salt with 5-nitroisophthalic acid in a suitable solvent under elevated temperature and pressure.
Experimental Protocol: Solvothermal Synthesis
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
5-Nitroisophthalic acid (H₂nip)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined autoclave
Procedure:
-
In a glass beaker, dissolve 1.5 mmol of zinc nitrate hexahydrate in 30 mL of DMF.
-
In a separate beaker, dissolve 1.0 mmol of 5-nitroisophthalic acid in 30 mL of DMF.
-
Add the 5-nitroisophthalic acid solution to the zinc nitrate solution dropwise while stirring continuously.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Transfer the mixture to a 100 mL Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
After cooling to room temperature, the crystalline product is collected by filtration.
-
Wash the collected solid with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).
-
Dry the product under vacuum at 80 °C for 12 hours.
Application in Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. Zinc-based MOFs have demonstrated excellent catalytic activity in this reaction due to the presence of Lewis acidic zinc sites.
Data Presentation: Knoevenagel Condensation with Zinc-Based MOFs
The following table summarizes representative results for the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326) using different zinc-based MOF catalysts, providing a benchmark for the potential performance of this compound.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zn-MOF-74 | Ethanol | 60 | 2 | 98 | [1] |
| ZIF-8 | Ethanol | 25 | 1 | 95 | [2] |
| Zn-BTC MOF | Methanol | 60 | 1 | 96 | [3] |
Experimental Protocol: Knoevenagel Condensation
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
This compound MOF catalyst
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), the active methylene compound (1.2 mmol), and 50 mg of the this compound MOF catalyst.
-
Add 10 mL of ethanol to the flask.
-
The mixture is stirred and heated to reflux (approximately 78 °C) for the desired time.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Application in Cyanosilylation of Aldehydes
The cyanosilylation of aldehydes with trimethylsilyl (B98337) cyanide (TMSCN) is an important method for the synthesis of cyanohydrins, which are versatile intermediates in organic synthesis. Zinc-based MOFs can effectively catalyze this reaction.
Data Presentation: Cyanosilylation with Zinc-Based MOFs
The following table presents data for the cyanosilylation of benzaldehyde with TMSCN catalyzed by a zinc-based MOF, indicating the potential efficacy of this compound in this transformation.
| Catalyst | Substrate | Temperature (°C) | Time (min) | Conversion (%) | Reference |
| MOF-74 | Benzaldehyde | 60 | 30 | >99 | [4] |
| MOF-74 | 4-Methoxybenzaldehyde | 60 | 30 | >99 | [4] |
| MOF-74 | 4-Fluorobenzaldehyde | 60 | 30 | 95 | [4] |
Experimental Protocol: Cyanosilylation of Aldehydes
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Trimethylsilyl cyanide (TMSCN)
-
This compound MOF catalyst
-
Reaction vial
Procedure:
-
In a 4 mL vial, combine the aldehyde (1 mmol), trimethylsilyl cyanide (1.5 mmol), and 10 mg of the this compound MOF catalyst.
-
Seal the vial and stir the mixture at 60 °C for the specified duration.
-
Monitor the reaction by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
After the reaction is complete, the catalyst can be separated by centrifugation.
-
The supernatant containing the product can be further purified if necessary.
Application in Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond formation reaction between a nitroalkane and a carbonyl compound, catalyzed by a base. Zinc-based MOFs, such as zinc amidoisophthalates, have been shown to be effective catalysts for this transformation.[5]
Data Presentation: Henry Reaction with a Zinc Amidoisophthalate MOF
The following data for the Henry reaction between 4-nitrobenzaldehyde (B150856) and nitroethane using a zinc amidoisophthalate catalyst suggests the potential of this compound in similar reactions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zinc amidoisophthalate | Acetonitrile | 50 | 24 | 92 | [5] |
Experimental Protocol: Henry Reaction
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Nitroalkane (e.g., nitroethane)
-
This compound MOF catalyst
-
Acetonitrile
-
Reaction vial
Procedure:
-
In a reaction vial, suspend 20 mg of the this compound MOF catalyst in 5 mL of acetonitrile.
-
Add the aldehyde (0.5 mmol) to the suspension.
-
Add the nitroalkane (2.5 mmol) to the reaction mixture.
-
Seal the vial and stir the mixture at 50 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, separate the catalyst by filtration.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
References
- 1. Ligand geometry controlling Zn-MOF partial structures for their catalytic performance in Knoevenagel condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Zn based metal organic framework as a heterogeneous catalyst for C–C bond formation reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Construction of defected MOF-74 with preserved crystallinity for efficient catalytic cyanosilylation of benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Single-Crystal X-ray Diffraction of Zinc 5-nitroisophthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and single-crystal X-ray diffraction analysis of metal-organic frameworks (MOFs) based on Zinc 5-nitroisophthalate. While the primary industrial application of this compound is as an anti-corrosive pigment, its structure as a coordination polymer makes it a subject of interest for advanced materials science, including potential, though not yet established, applications in drug development through areas like gas storage, catalysis, and formulation science.[1][2][3] This document outlines a representative hydrothermal synthesis method for a this compound-based coordination polymer and the subsequent single-crystal X-ray diffraction workflow for its structural characterization.
Introduction
This compound is a coordination polymer formed between zinc(II) ions and 5-nitroisophthalic acid.[4][5] The arrangement of the organic linker and the metal center creates a stable framework with potential for porosity, making it a member of the versatile class of materials known as metal-organic frameworks (MOFs).[6][7] Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise three-dimensional atomic arrangement of such crystalline materials, providing invaluable insights into their structure-property relationships.[8] Understanding the crystal structure is paramount for the rational design of novel materials with tailored functionalities, which may extend to pharmaceutical applications such as drug delivery systems and catalysts for the synthesis of active pharmaceutical ingredients.
Experimental Protocols
I. Synthesis of a this compound-based Coordination Polymer
This protocol is adapted from the hydrothermal synthesis of a coordination polymer containing Zinc and 5-nitroisophthalic acid.[4]
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
5-Nitroisophthalic Acid (H₂NIPA)
-
1,4-Bis(1H-benzimidazolyl)butane (bbib) - Note: This is an ancillary ligand used in the example structure.
-
Deionized Water
Procedure:
-
A mixture of Zn(NO₃)₂·6H₂O (0.05 mmol, 14.9 mg), H₂NIPA (0.05 mmol, 10.6 mg), and bbib (0.05 mmol, 13.7 mg) is prepared.
-
The mixture is dissolved in 10 mL of deionized water.
-
The resulting solution is sealed in a 25 mL Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to 160°C for 72 hours.
-
After 72 hours, the autoclave is slowly cooled to room temperature over a period of 24 hours.
-
Colorless, block-like crystals suitable for single-crystal X-ray diffraction are harvested.
-
The crystals are washed with deionized water and ethanol and allowed to air dry.
II. Single-Crystal X-ray Diffraction (SC-XRD)
Equipment:
-
Goniometer-equipped single-crystal X-ray diffractometer
-
X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)
-
Detector (e.g., CCD or CMOS detector)
-
Cryosystem (for low-temperature data collection)
Protocol:
-
A suitable single crystal is selected under a microscope and mounted on a cryo-loop.
-
The mounted crystal is placed on the goniometer head of the diffractometer and cooled to a stable temperature (e.g., 150 K) to minimize thermal vibrations and potential solvent loss.
-
The crystal is centered in the X-ray beam.
-
A preliminary screening and unit cell determination are performed by collecting a few initial diffraction frames.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega and phi scans).
-
The collected diffraction images are processed, including integration of reflection intensities and data reduction.
-
The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Data Presentation
The following tables summarize key crystallographic and structural data for the representative this compound-based coordination polymer, [Zn(NIPH)(bbib)]2n·nbbib·nH2O.[4]
Table 1: Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₄₂H₃₈N₁₀O₇Zn |
| Formula Weight | 872.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.135(3) |
| b (Å) | 16.083(3) |
| c (Å) | 17.784(4) |
| α (°) | 90 |
| β (°) | 109.16(3) |
| γ (°) | 90 |
| Volume (ų) | 3820.2(14) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.517 |
| Absorption Coefficient (mm⁻¹) | 0.778 |
| F(000) | 1808 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for the Zinc Coordination Sphere
| Bond | Length (Å) | Angle | Degree (°) |
| Zn(1)-O(1) | 1.956(3) | O(1)-Zn(1)-O(4) | 113.63(13) |
| Zn(1)-O(4) | 1.968(3) | O(1)-Zn(1)-N(1) | 110.83(13) |
| Zn(1)-N(1) | 2.029(3) | O(4)-Zn(1)-N(1) | 104.97(13) |
| Zn(1)-N(5) | 2.045(3) | O(1)-Zn(1)-N(5) | 107.82(13) |
| O(4)-Zn(1)-N(5) | 109.93(13) | ||
| N(1)-Zn(1)-N(5) | 109.52(13) |
Data extracted from a representative complex to illustrate typical coordination geometry.[4]
Visualization of Workflows and Relationships
Experimental Workflow
The following diagram illustrates the general workflow from synthesis to structural analysis of a this compound-based MOF.
Caption: Workflow from synthesis to structural elucidation.
Logical Relationships in MOF Research
This diagram shows the interconnectedness of synthesis, characterization, and potential applications of this compound MOFs.
Caption: Interplay of synthesis, structure, and applications.
Potential Applications in Drug Development
While the direct use of this compound in pharmaceuticals has not been reported, the broader class of MOFs holds significant promise in drug development. The porous nature of these materials allows for the encapsulation and controlled release of therapeutic agents. The tunability of the pore size and surface chemistry of MOFs can be exploited to optimize drug loading and release kinetics. Furthermore, the metal centers and organic linkers can possess inherent catalytic or biological activity. For instance, some zinc-containing compounds have demonstrated antimicrobial properties.[9] The characterization of novel MOFs like those derived from this compound is a critical step in exploring these potential future applications.
Conclusion
This application note provides a foundational protocol for the synthesis and detailed structural analysis of a this compound-based coordination polymer using single-crystal X-ray diffraction. The presented data and workflows, while based on a representative complex structure, offer a comprehensive guide for researchers entering this field. The elucidation of the crystal structure is a cornerstone for understanding the material's properties and for the rational design of new MOFs with potential applications in diverse fields, including catalysis and advanced drug delivery systems. Further research into simpler this compound frameworks and their functional properties is warranted to fully explore their potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. This compound | C8H3NO6Zn | CID 6454008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Zinc 5-Nitroisophthalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Zinc 5-nitroisophthalate, a coordination polymer with applications in various fields.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized using solvothermal or hydrothermal methods. These involve reacting a zinc salt (e.g., zinc nitrate (B79036), zinc acetate) with 5-nitroisophthalic acid in a suitable solvent under elevated temperature and pressure in a sealed vessel. The choice of solvent and temperature can significantly influence the product's crystallinity and yield.
Q2: How can I be sure of the purity of my 5-nitroisophthalic acid ligand?
A2: Impurities in the 5-nitroisophthalic acid ligand can act as chain terminators, preventing the formation of a high molecular weight polymer and reducing the overall yield.[1] It is crucial to use a high-purity ligand. You can assess the purity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or titration. If impurities are detected, consider purification by recrystallization.
Q3: What is the importance of the molar ratio of reactants?
A3: The stoichiometry of the zinc salt and the 5-nitroisophthalic acid is critical in coordination polymer synthesis. An imbalance can lead to a lower degree of polymerization and consequently, a lower yield.[1] Precise measurement of the reactants using a calibrated analytical balance is essential.
Q4: What are the typical solvents used in the synthesis?
A4: The choice of solvent is crucial as it affects the solubility of the reactants and the crystallization process of the final product. Common solvents for solvothermal and hydrothermal synthesis of metal-organic frameworks include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, and water, or mixtures thereof.[2]
Q5: How does temperature affect the synthesis?
A5: Temperature is a critical parameter in the synthesis of this compound. A temperature that is too low may result in a slow reaction rate and incomplete reaction, while a temperature that is too high can lead to the formation of undesirable side products or decomposition of the desired product.[1] The optimal temperature needs to be determined experimentally for a specific protocol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic approaches to resolving them.
Problem 1: Low Product Yield
A low yield of this compound is a frequent issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Impure Reactants | - Analyze the purity of the zinc salt and 5-nitroisophthalic acid using appropriate analytical techniques (e.g., NMR, titration).- Purify the 5-nitroisophthalic acid by recrystallization if necessary.[1] |
| Incorrect Stoichiometry | - Double-check the calculations for the molar ratios of the reactants.- Use a calibrated analytical balance for accurate weighing of the zinc salt and the ligand.[1] |
| Suboptimal Reaction Time | - If the reaction is incomplete, consider increasing the reaction time.- Monitor the reaction progress at different time points to determine the optimal duration. |
| Inappropriate Reaction Temperature | - If the reaction is sluggish, a moderate increase in temperature might improve the rate and yield.- Conversely, if side reactions are suspected, lowering the temperature could be beneficial.[1] |
| Poor Solubility of Reactants | - Ensure the chosen solvent can adequately dissolve both the zinc salt and the 5-nitroisophthalic acid at the reaction temperature.- Consider using a co-solvent system to improve solubility. |
| Product Loss During Work-up | - Review the washing and filtration steps to minimize the loss of the product.- Ensure the washing solvent does not dissolve the product. |
Problem 2: Poor Crystallinity or Amorphous Product
The crystallinity of the product is crucial for its properties and characterization.
| Potential Cause | Troubleshooting Steps |
| Rapid Precipitation | - A high concentration of reactants can lead to rapid precipitation and the formation of an amorphous product. Consider using more dilute solutions.[3] |
| Inappropriate Solvent | - The solvent plays a key role in the crystallization process. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystal growth. |
| Suboptimal Temperature Profile | - The heating and cooling rates can influence crystal formation. A slower cooling rate often promotes the growth of larger, more well-defined crystals. |
| Incorrect pH of the Reaction Mixture | - The pH of the solution can significantly affect the coordination environment of the zinc ions and the deprotonation of the ligand, thereby influencing the crystal structure. Adjusting the pH with a suitable acid or base might be necessary. |
Problem 3: Formation of Impurities
The presence of unexpected phases or impurities can complicate product characterization and affect its properties.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Zinc Salt | - In aqueous solutions, zinc salts can hydrolyze, leading to the formation of zinc hydroxide (B78521) or basic zinc salts.[4] Controlling the pH can help to suppress these side reactions. |
| Incomplete Reaction of Starting Materials | - Unreacted 5-nitroisophthalic acid or zinc salt can be present as impurities. Optimize reaction time and temperature to ensure complete conversion. |
| Side Reactions of the Ligand | - The nitro group on the isophthalic acid ligand could potentially undergo side reactions under harsh hydrothermal or solvothermal conditions. Consider milder reaction conditions if this is suspected. |
Experimental Protocols
General Solvothermal Synthesis Protocol (Adaptable for this compound)
| Step | Procedure | Key Parameters to Optimize |
| 1. Reactant Preparation | Dissolve the zinc salt (e.g., zinc nitrate hexahydrate) and 5-nitroisophthalic acid in a suitable solvent (e.g., DMF). | Molar ratio of zinc salt to ligand, concentration of reactants. |
| 2. Reaction Setup | Place the solution in a Teflon-lined stainless steel autoclave. | Volume of the reaction mixture relative to the autoclave capacity. |
| 3. Heating | Heat the autoclave in an oven at a specific temperature for a set duration. | Reaction temperature, reaction time. |
| 4. Cooling | Allow the autoclave to cool down to room temperature naturally. | Cooling rate. |
| 5. Product Isolation | Collect the crystalline product by filtration. | |
| 6. Washing | Wash the product with the reaction solvent and then with a more volatile solvent (e.g., chloroform (B151607) or ethanol) to remove unreacted starting materials and residual solvent. | Choice of washing solvents, number of washing steps. |
| 7. Drying | Dry the final product under vacuum or at a slightly elevated temperature. | Drying temperature and duration. |
Visualizations
The following diagrams illustrate key concepts in the synthesis and troubleshooting process.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Zinc 5-nitroisophthalate Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of Zinc 5-nitroisophthalate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in as-synthesized this compound?
A1: The most common impurities encountered during the synthesis of this compound are unreacted starting materials, specifically 5-nitroisophthalic acid and the zinc salt (e.g., zinc nitrate (B79036), zinc acetate). Other potential impurities include different crystalline phases or amorphous byproducts of the coordination polymer, as well as residual solvent molecules trapped within the pores of the material.
Q2: Why is the color of my this compound product off-white or yellowish instead of white?
A2: A pure, crystalline this compound is typically a white powder. A yellowish or off-white color can indicate the presence of residual 5-nitroisophthalic acid, which is often yellow. It can also be due to the presence of amorphous impurities or entrapped and partially decomposed solvent molecules from the synthesis, such as N,N-dimethylformamide (DMF).
Q3: My product yield is very low. What are the potential causes?
A3: Low yields can be attributed to several factors. Incomplete reaction due to non-optimal reaction time, temperature, or pH can be a cause. The purity of the starting materials, especially the 5-nitroisophthalic acid linker, is crucial; impurities can inhibit the crystallization process. Additionally, loss of product during the washing and filtration steps can contribute to a lower yield.
Q4: How can I confirm the purity of my this compound?
A4: The purity of your product can be assessed using several analytical techniques. Powder X-ray Diffraction (PXRD) is used to confirm the crystalline phase and the absence of other crystalline impurities. Thermogravimetric Analysis (TGA) can indicate the removal of solvent molecules and the thermal stability of the material. Elemental Analysis (CHN analysis) is crucial for determining if the elemental composition of your product matches the theoretical values for pure this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: The product is an amorphous powder or fails to crystallize.
| Possible Cause | Suggested Solution |
| Impure 5-nitroisophthalic acid | Ensure the purity of the 5-nitroisophthalic acid linker using techniques like NMR or melting point analysis before use. |
| Incorrect solvent ratio | The ratio of solvents (e.g., DMF to water or ethanol) is critical for crystallization. Systematically vary the solvent ratios to find the optimal conditions. |
| Suboptimal reaction temperature or time | Adjust the temperature and duration of the hydrothermal or solvothermal reaction. A slower cooling rate can sometimes promote the growth of larger, more well-defined crystals. |
| Incorrect pH of the reaction mixture | The pH can significantly influence the deprotonation of the carboxylic acid groups and the coordination to the zinc ions. The addition of a base (e.g., triethylamine) or an acid may be necessary to adjust the pH to the optimal range for crystallization. |
Issue 2: The product is contaminated with unreacted starting materials.
| Possible Cause | Suggested Solution |
| Insufficient washing | Simple filtration and rinsing are often not enough to remove unreacted starting materials. Implement a more rigorous washing protocol. |
| Trapped starting materials within the pores | Unreacted 5-nitroisophthalic acid and zinc salts can be trapped within the porous structure of the this compound. |
A detailed purification protocol is provided in the "Experimental Protocols" section below to address this issue.
Quantitative Data on Impurity Removal
The following table provides representative data on the purity of this compound before and after a thorough purification process. The data is based on typical results obtained for metal-organic frameworks and is for illustrative purposes.
| Analysis | As-Synthesized Product | Purified Product | Theoretical Value |
| Elemental Analysis (%C) | 33.5 | 35.0 | 35.12 |
| Elemental Analysis (%H) | 1.5 | 1.1 | 1.10 |
| Elemental Analysis (%N) | 5.0 | 5.1 | 5.12 |
| Residual Zinc Salt (by ICP-OES) | ~1-2% | <0.1% | 0% |
| Residual 5-nitroisophthalic acid (by ¹H NMR of digested sample) | Present | Not detectable | Not applicable |
Experimental Protocols
Representative Synthesis of this compound
This protocol is adapted from the synthesis of similar zinc coordination polymers with 5-substituted isophthalic acids.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
5-nitroisophthalic acid (H₂nip)
-
N,N-dimethylformamide (DMF)
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate and 0.5 mmol of 5-nitroisophthalic acid in 10 mL of DMF.
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to 120 °C for 48 hours.
-
Allow the oven to cool slowly to room temperature.
-
Colorless, block-like crystals of this compound will have formed.
-
Collect the crystals by filtration. This is the "as-synthesized" product.
Protocol for Removal of Impurities
-
Wash the as-synthesized crystals with fresh DMF (3 x 10 mL) to remove the bulk of unreacted starting materials and residual solvent from the surface.
-
Transfer the washed crystals to a flask and add 20 mL of fresh DMF.
-
Stir the suspension at room temperature for 24 hours. This allows for the exchange of trapped solvent and unreacted starting materials from the pores of the framework with the fresh solvent.
-
Filter the product and repeat the soaking step with fresh DMF for another 24 hours.
-
After the second DMF soak, filter the product and then soak it in 20 mL of ethanol for 24 hours to exchange the high-boiling DMF with a more volatile solvent.
-
Filter the product and dry it under vacuum at 150 °C for 12 hours to remove the ethanol and "activate" the material. This is the "purified product".
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis and purification of this compound.
Technical Support Center: Optimizing Crystallization of Zinc 5-Nitroisophthalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the crystallization of Zinc 5-nitroisophthalate.
Frequently Asked Questions (FAQs)
Q1: What is a general procedure for the synthesis and crystallization of this compound?
A typical synthesis involves the reaction of a zinc salt with 5-nitroisophthalic acid in a suitable solvent system under controlled temperature and pH conditions. A common method is the solvothermal synthesis. In this method, a mixture of Zinc Nitrate (B79036) Hexahydrate (Zn(NO₃)₂·6H₂O) and 5-nitroisophthalic acid is dissolved in a solvent mixture, often containing N,N-Dimethylformamide (DMF) and water. The mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature for a set period. After the reaction, the autoclave is cooled slowly to room temperature to promote the formation of high-quality crystals. The resulting crystals are then collected by filtration, washed with a solvent like DMF, and dried.[1]
Q2: I am not getting any crystals, or the yield is very low. What are the possible causes and solutions?
Low or no yield of crystals can be attributed to several factors, including inappropriate solvent selection, incorrect stoichiometry, or suboptimal temperature and reaction time.
-
Solvent System: The choice of solvent is crucial as it affects the solubility of the reactants and the nucleation and growth of the crystals.[2] Polar aprotic solvents like DMF are commonly used.[1][2] If the reactants are not dissolving, consider adjusting the solvent ratio or using a different solvent system.
-
Reactant Concentration: The concentration of the zinc salt and the 5-nitroisophthalic acid can significantly impact the outcome. If the concentration is too low, nucleation may not occur. Conversely, if it is too high, rapid precipitation may lead to amorphous powder instead of crystals.
-
Temperature and Time: The reaction temperature and duration are critical parameters. A temperature of around 85°C for 120 hours has been used for a similar zinc-based coordination polymer.[1] Insufficient heating time may result in an incomplete reaction, while excessively high temperatures could lead to the decomposition of the product.
-
pH of the solution: The pH of the reaction mixture can influence the deprotonation of the carboxylic acid groups on the 5-nitroisophthalic acid, which is essential for coordination with the zinc ions. The pH of a 10% aqueous suspension of this compound is typically in the range of 6.5-8.0.[3]
Q3: The crystals I obtained are very small or are of poor quality (e.g., polycrystalline powder). How can I improve the crystal size and quality?
The formation of small or poor-quality crystals is often a result of rapid nucleation and crystal growth. To obtain larger, higher-quality single crystals, it is essential to control the rate of crystallization.
-
Cooling Rate: A slow cooling rate after the solvothermal reaction is critical. Slow cooling allows for a more controlled growth of crystals, leading to larger and more well-defined structures.
-
Temperature Gradient: Avoid steep temperature gradients during the cooling process. A programmable oven can be used to control the cooling rate precisely.
-
Modulators: The addition of a modulator, such as a monocarboxylic acid, can sometimes help to control the crystal growth by competing with the linker for coordination sites on the metal center, thereby slowing down the growth rate.
-
Stirring: While stirring can enhance the mixing of reactants, it can also lead to the formation of a large number of small crystals. For growing larger single crystals, a static (unstirred) reaction condition is often preferred.
Q4: What are the common impurities in my this compound product, and how can I avoid them?
Impurities in the final product can arise from the starting materials or from side reactions during the synthesis.
-
Starting Material Purity: Ensure the purity of the zinc salt and 5-nitroisophthalic acid. Impurities in the reactants can be incorporated into the crystal lattice or lead to the formation of undesired byproducts.
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted zinc salt or 5-nitroisophthalic acid in the final product. Optimizing the reaction time and temperature can help to drive the reaction to completion.
-
Side Products: The synthesis of 5-nitroisophthalic acid itself can sometimes result in isomeric impurities, such as 4-nitroisophthalic acid, which could be carried over.[4]
-
Washing: Thoroughly washing the final product with an appropriate solvent (e.g., DMF) is crucial to remove any soluble impurities.[1]
Quantitative Data Summary
The following tables summarize the general effects of key experimental parameters on the crystallization of this compound. The specific optimal values may vary and should be determined experimentally.
Table 1: Effect of Temperature and Time on Crystallization
| Parameter | Low Temperature (e.g., < 80°C) | Optimal Temperature (e.g., 85-105°C) | High Temperature (e.g., > 120°C) | Short Reaction Time | Long Reaction Time |
| Effect on Yield | Low, incomplete reaction | High | May decrease due to decomposition | Low, incomplete reaction | High, reaction goes to completion |
| Effect on Crystal Size | Small | Can be optimized | May be small due to rapid nucleation | Small | Larger, allows for slow growth |
| Effect on Crystal Quality | Poor | Can be high with slow cooling | May be poor due to defects | Poor | Can be high |
Note: The optimal temperature for a similar zinc coordination polymer was found to be 85°C for 120 hours.[1]
Table 2: Effect of Solvent Composition and pH on Crystallization
| Parameter | High Water Content | High DMF Content | Low pH | Optimal pH (6.5-8.0) | High pH |
| Effect on Reactant Solubility | Good for zinc salt | Good for 5-nitroisophthalic acid | May affect linker deprotonation | Balanced solubility | May lead to zinc hydroxide (B78521) precipitation |
| Effect on Crystal Morphology | Can influence crystal habit | Can influence crystal habit | Can affect crystal growth | Favors desired crystal formation | Can lead to amorphous precipitates |
| Effect on Product Purity | May increase risk of hydrolysis | Generally good | May lead to side reactions | High | Risk of hydroxide impurities |
Note: A 1:1 ratio of DMF to water has been successfully used in the synthesis of a similar compound.[1] The typical pH of a 10% aqueous suspension of the product is 6.5-8.0.[3]
Experimental Protocols
Detailed Methodology for Solvothermal Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar zinc-based coordination polymers and should be optimized for the specific requirements of your experiment.
-
Reactant Preparation:
-
In a glass vial, dissolve one molar equivalent of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in a solvent mixture of N,N-Dimethylformamide (DMF) and deionized water (e.g., a 1:1 v/v ratio).
-
In a separate vial, dissolve one molar equivalent of 5-nitroisophthalic acid in the same solvent mixture.
-
-
Reaction Mixture:
-
Slowly add the zinc nitrate solution to the 5-nitroisophthalic acid solution while stirring to ensure a homogeneous mixture.
-
-
Solvothermal Reaction:
-
Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a predetermined temperature (e.g., 85°C) and hold it at that temperature for a specific duration (e.g., 120 hours).[1]
-
-
Crystallization:
-
After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature slowly over a period of 24-48 hours. A slow cooling rate is crucial for obtaining high-quality crystals.
-
-
Product Isolation and Purification:
-
Once the autoclave has reached room temperature, carefully open it and collect the crystals by filtration.
-
Wash the collected crystals thoroughly with fresh DMF to remove any unreacted starting materials and soluble impurities.
-
Dry the purified crystals under vacuum at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for the solvothermal synthesis of this compound.
Caption: Troubleshooting decision tree for this compound crystallization.
References
- 1. CN103665013A - 5-aminoisophthalic acid transition metal zinc coordination compound and preparation method thereof - Google Patents [patents.google.com]
- 2. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
Technical Support Center: Zinc 5-nitroisophthalate Powder X-ray Diffraction (PXRD) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zinc 5-nitroisophthalate and encountering issues with powder X-ray diffraction (PXRD) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of a good quality powder X-ray diffraction pattern for a crystalline sample of this compound?
A1: A high-quality PXRD pattern for a crystalline material like this compound should exhibit sharp, well-defined peaks with a good signal-to-noise ratio. The baseline should be relatively flat and low. The peak positions (2θ values) and their relative intensities should be consistent between batches if the same crystalline phase has been produced.
Q2: I have synthesized this compound, but my PXRD pattern shows no sharp peaks, only a broad hump. What does this indicate?
A2: A broad hump in the PXRD pattern is characteristic of amorphous material. This suggests that your synthesis conditions may not have been optimal for crystallization, resulting in a non-crystalline or poorly crystalline product. Factors such as solvent, temperature, reaction time, and reactant concentrations can influence the crystallinity of the final product.
Q3: Are there any specific safety precautions I should take when handling this compound for PXRD analysis?
A3: Yes, this compound is a chemical compound and should be handled with appropriate safety measures. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General precautions include wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling the fine powder in a well-ventilated area or a fume hood is recommended to avoid inhalation.
Q4: How much sample is typically required for a standard PXRD measurement?
A4: The amount of sample required can vary depending on the sample holder and the instrument. However, for a standard flat-plate sample holder, typically 100-200 mg of finely ground powder is sufficient to prepare a sample with a smooth surface and adequate thickness for analysis. For capillary measurements, a much smaller amount is needed.
Troubleshooting Guide
This guide addresses common problems encountered during the PXRD analysis of this compound.
Issue 1: My PXRD pattern has very broad peaks.
Broadening of diffraction peaks can be attributed to several factors. The table below summarizes the potential causes and suggested solutions.
| Potential Cause | Description | Suggested Solution |
| Small Crystallite Size | If the crystalline domains in your sample are very small (in the nanometer range), it will lead to peak broadening. This is a fundamental physical effect. | Consider adjusting your synthesis or post-synthesis treatment (e.g., annealing, longer reaction times) to promote crystal growth. |
| Lattice Strain | Inhomogeneities or defects within the crystal lattice can cause strain, which results in peak broadening. | Grinding the sample too aggressively can introduce strain. Use gentle grinding or a method less likely to damage the crystallites. Annealing the sample may help to relieve strain. |
| Instrumental Broadening | The diffractometer itself contributes to the peak width. | Ensure the instrument is properly aligned and calibrated. Use a standard reference material to determine the instrumental contribution to peak broadening. |
Issue 2: The relative intensities of the peaks in my pattern are different from what I expected, or vary between samples.
This issue is often caused by preferred orientation of the crystallites in the sample.
Troubleshooting Workflow for Preferred Orientation:
Caption: Troubleshooting workflow for addressing preferred orientation in PXRD samples.
Issue 3: I see unexpected peaks in my PXRD pattern.
The presence of unexpected peaks usually indicates the presence of one or more crystalline impurities in your sample.
Logical Diagram for Identifying Impurities:
Caption: A logical process for identifying the source of unexpected peaks in a PXRD pattern.
Experimental Protocols
Standard Protocol for PXRD Sample Preparation of this compound
-
Sample Grinding:
-
Take approximately 50-100 mg of the synthesized this compound.
-
Gently grind the sample into a fine, homogenous powder using an agate mortar and pestle. Avoid excessive force to prevent amorphization or inducing lattice strain. The final powder should have a flour-like consistency.
-
-
Sample Mounting (Back-loading Method to Minimize Preferred Orientation):
-
Place the sample holder face down on a clean, flat surface.
-
Fill the sample well from the back with the ground powder.
-
Gently tap the holder to ensure the powder is packed, but avoid applying strong pressure.
-
Use a flat edge (like a glass slide) to level the back of the sample.
-
Carefully place a clean glass slide over the back of the sample holder and flip it over.
-
Remove the top slide to reveal a smooth, flat sample surface that is flush with the holder.
-
-
Instrument Setup (General Guidelines):
-
Use a Cu Kα radiation source.
-
Set the 2θ scan range appropriate for metal-organic frameworks, typically from 5° to 50° or higher if high-resolution data is needed.
-
Use a step size of 0.01-0.02° and a count time of 1-2 seconds per step. These parameters may need to be optimized for your specific instrument and sample.
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stability issues of Zinc 5-nitroisophthalate under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Zinc 5-nitroisophthalate, particularly under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a coordination polymer. These materials are investigated for their potential in gas storage, catalysis, and as intermediates in chemical synthesis.
Q2: What are the general stability characteristics of this compound?
Like many metal-organic frameworks (MOFs), the stability of this compound is influenced by factors such as pH, temperature, and the presence of coordinating solvents. The primary point of vulnerability is the coordination bond between the zinc metal centers and the carboxylate groups of the 5-nitroisophthalate linker.
Q3: What happens to this compound under acidic conditions?
Under acidic conditions, the carboxylate groups of the 5-nitroisophthalate ligand can become protonated. This protonation weakens the coordination bond with the zinc ions, potentially leading to the decomposition of the framework structure. The 5-nitroisophthalic acid ligand may then be released into the solution.
Q4: What is the expected behavior of this compound under basic conditions?
In basic conditions, hydroxide (B78521) ions can compete with the carboxylate groups for coordination to the zinc centers. This can lead to the hydrolysis of the metal-ligand bond and the formation of zinc hydroxide or other zinc-hydroxy species, resulting in the breakdown of the MOF structure.
Q5: Are there any known degradation products of the 5-nitroisophthalate ligand itself?
While specific studies on the degradation of 5-nitroisophthalic acid under various pH conditions are not extensively documented in publicly available literature, aromatic nitro compounds can be susceptible to reduction of the nitro group under certain conditions. However, simple hydrolysis or decarboxylation under moderately acidic or basic conditions is less common for this ligand.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in sample color or appearance after exposure to acidic/basic solution. | Degradation of the framework structure. | 1. Characterize the sample using Powder X-ray Diffraction (PXRD) to check for loss of crystallinity. 2. Analyze the supernatant liquid using HPLC or UV-Vis spectroscopy to detect the presence of the liberated 5-nitroisophthalic acid ligand. |
| Poor performance in catalytic or adsorption experiments at non-neutral pH. | Loss of active sites or pore structure due to framework decomposition. | 1. Perform a stability test at the target pH prior to the main experiment (see Experimental Protocols). 2. Consider using a buffered solution to maintain a stable pH. 3. Evaluate the stability of the material post-experiment using techniques like PXRD and BET surface area analysis. |
| Unexpected peaks in analytical data (e.g., NMR, HPLC) of the sample after treatment. | Presence of degradation products. | 1. Compare the data with that of the as-synthesized material and the free 5-nitroisophthalic acid ligand. 2. Consider the possibility of ligand modification or the presence of zinc hydroxide species. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the literature, the following table presents hypothetical stability data based on general trends observed for similar zinc-carboxylate MOFs. This data should be used as a general guideline for experimental design.
| Condition | pH Range | Observed Stability | Potential Degradation Products |
| Acidic | < 4 | Low | Zinc ions, 5-Nitroisophthalic acid |
| Mildly Acidic | 4 - 6 | Moderate | Partial release of 5-Nitroisophthalic acid |
| Neutral | 6 - 8 | High | Stable |
| Mildly Basic | 8 - 10 | Moderate | Zinc hydroxide, 5-Nitroisophthalate ions |
| Basic | > 10 | Low | Zinc hydroxide, 5-Nitroisophthalate ions |
Experimental Protocols
Protocol 1: General Stability Testing of this compound
This protocol outlines a general procedure to assess the stability of this compound in aqueous solutions of varying pH.
Materials:
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As-synthesized this compound
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Deionized water
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HCl and NaOH solutions (0.1 M and 1 M) for pH adjustment
-
pH meter
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Shaker or stirrer
-
Centrifuge
-
Powder X-ray Diffractometer (PXRD)
-
High-Performance Liquid Chromatograph (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Suspend a known amount (e.g., 10 mg) of this compound in a specific volume (e.g., 10 mL) of deionized water in several vials.
-
pH Adjustment: Adjust the pH of each suspension to the desired value (e.g., pH 2, 4, 6, 8, 10, 12) by dropwise addition of HCl or NaOH solutions.
-
Incubation: Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Sample Collection and Separation: After the incubation period, centrifuge the suspensions to separate the solid material from the supernatant.
-
Solid Phase Analysis: Wash the collected solid with deionized water and dry it. Analyze the solid using PXRD to assess its crystallinity and compare the pattern with that of the as-synthesized material.
-
Liquid Phase Analysis: Analyze the supernatant using HPLC or UV-Vis spectroscopy to quantify the amount of 5-nitroisophthalic acid leached into the solution.
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Plausible degradation pathways for this compound.
Technical Support Center: Enhancing the Luminescence Quantum Yield of Zinc 5-nitroisophthalate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zinc 5-nitroisophthalate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing its luminescence quantum yield.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you might encounter in a question-and-answer format.
Q1: Why is the inherent luminescence quantum yield of my synthesized this compound MOF exceptionally low?
A: The low quantum yield is most likely due to luminescence quenching caused by the 5-nitroisophthalate linker itself. The nitro group (-NO₂) is a strong electron-withdrawing group, which can introduce non-radiative decay pathways for the excited state, thus quenching the luminescence. This phenomenon is common in metal-organic frameworks (MOFs) containing nitroaromatic linkers[1][2]. Other factors could include the presence of quenching solvent molecules within the pores or impurities from the synthesis.
Q2: My luminescence measurements are inconsistent. What could be the cause?
A: Inconsistent measurements often stem from environmental factors. The luminescence of MOFs can be highly sensitive to the surrounding solvent and temperature.
-
Solvent Effects: Different solvents can alter the conformation of the MOF and interact with the linkers through hydrogen bonding, which can shift emission wavelengths or quench luminescence. The polarity of the solvent is a key factor; changes in polarity can affect the energy of the excited state[3].
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Temperature Effects: Luminescence intensity is often temperature-dependent. An increase in temperature can activate non-radiative decay processes, leading to thermal quenching and lower quantum yields[4][5]. For consistent results, ensure precise temperature control during measurements.
Q3: I observe a significant drop in luminescence intensity when my sample is exposed to certain analytes. Why does this happen?
A: This is likely due to analyte-induced luminescence quenching. Nitroaromatic compounds, for instance, are known to quench the fluorescence of zinc complexes through an electron transfer mechanism[2]. The quenching process can occur through static or dynamic pathways, where the analyte forms a non-luminescent complex with the MOF or deactivates the excited state upon collision[2]. This property, while detrimental to achieving high quantum yield, is the basis for using such MOFs as chemical sensors[1][6].
Q4: Can I improve the quantum yield by modifying the synthesis conditions?
A: Yes, optimizing synthesis conditions can have a significant impact.
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Temperature: The synthesis and annealing temperatures can affect the crystallinity, particle size, and defect density of the MOF, all of which influence its optical properties[4][5][7].
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Solvent System: The choice of solvent during synthesis can influence the final structure and morphology, which in turn affects the luminescent properties[8].
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Reagent Purity: Ensure high purity of the zinc salt and the 5-nitroisophthalic acid linker to avoid incorporation of quenching impurities.
Q5: What advanced strategies can I employ to fundamentally enhance the quantum yield?
A: Several advanced strategies can be used, primarily focusing on altering the electronic properties of the material or isolating the emissive centers.
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Post-Synthetic Modification (PSM): This is a powerful technique to chemically alter the MOF after its initial synthesis[9][10]. A potential route for this compound is the chemical reduction of the quenching nitro group (-NO₂) to an amino group (-NH₂), which is electron-donating and often enhances luminescence.
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Co-doping: Introducing a small amount of another metal ion (e.g., a luminescent lanthanide ion or another transition metal) during synthesis can create new, efficient emission centers within the framework[11][12]. This can also facilitate energy transfer from the linker to the dopant ion, bypassing the quenching pathway.
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Surface Passivation: Defects on the surface of the MOF crystals can act as quenching sites. Surface passivation, for example by coordinating a zinc carboxylate, can help reduce these defects and enhance the photoluminescence quantum yield[13].
Data Presentation
Table 1: Troubleshooting Guide for Low Quantum Yield
| Problem | Potential Cause | Suggested Troubleshooting Step |
| Low or no luminescence | Nitro group-induced quenching | Perform post-synthetic reduction of the nitro group. |
| Solvent-induced quenching | Exchange the solvent with a series of non-quenching alternatives (e.g., from DMF to Chloroform). | |
| Impurities in reagents | Use highly purified zinc salts and linkers for synthesis. | |
| Inconsistent emission intensity | Temperature fluctuations | Use a temperature-controlled sample holder for all measurements. |
| Sample degradation | Check for photodegradation by measuring luminescence over time under continuous excitation. | |
| Emission peak shifts | Change in solvent environment | Record the solvent used for each measurement; measure spectra in a standardized solvent.[3] |
Table 2: Representative Solvent Effects on Luminescence Properties
This table presents hypothetical data based on general principles observed in luminescent complexes to illustrate potential solvent effects.
| Solvent | Polarity Index | Relative Quantum Yield (%) | Emission Maximum (nm) |
| n-Hexane | 0.1 | 45 | 480 |
| Chloroform (B151607) | 4.1 | 35 | 495 |
| Acetonitrile | 5.8 | 20 | 510 |
| DMSO | 7.2 | 10 | 530 |
Experimental Protocols
Protocol 1: General Hydrothermal Synthesis of this compound MOF
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Preparation: In a 20 mL glass vial, dissolve 1.0 mmol of Zinc Nitrate Hexahydrate and 1.0 mmol of 5-nitroisophthalic acid in 15 mL of N,N-Dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Sealing: Cap the vial tightly.
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Heating: Place the vial in a programmable oven. Heat to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.
-
Cooling: Allow the oven to cool naturally to room temperature.
-
Collection: Collect the resulting crystalline product by vacuum filtration.
-
Washing: Wash the crystals three times with fresh DMF (10 mL each) followed by three washes with chloroform (10 mL each) to remove unreacted precursors.
-
Activation: Dry the product under vacuum at 100°C overnight to remove residual solvent from the pores.
Protocol 2: Post-Synthetic Modification (PSM) - Reduction of Nitro Group
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Suspension: Suspend 100 mg of the activated this compound MOF in 20 mL of ethanol (B145695) in a round-bottom flask.
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Reagent Addition: Add a 10-fold molar excess of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to the suspension.
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Reaction: Stir the mixture at 60°C for 24 hours under an inert atmosphere (e.g., Nitrogen or Argon).
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Quenching: Carefully quench the reaction by slowly adding a few drops of water.
-
Washing and Collection: Collect the solid product by centrifugation or filtration. Wash thoroughly with ethanol and then chloroform to remove residual reagents and byproducts.
-
Drying: Dry the modified MOF under vacuum at 80°C.
-
Characterization: Confirm the conversion of the nitro group to an amino group using Fourier-Transform Infrared (FTIR) Spectroscopy by monitoring the disappearance of the -NO₂ stretches (~1530 and 1350 cm⁻¹) and the appearance of -NH₂ stretches (~3300-3500 cm⁻¹).
Protocol 3: Measurement of Photoluminescence Quantum Yield (PLQY)
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Instrumentation: Use a fluorometer equipped with an integrating sphere.
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Sample Preparation: Prepare a dilute dispersion of the powdered MOF sample in a non-absorbing, non-quenching solvent (e.g., cyclohexane) or use a solid-state powder sample holder. The absorbance at the excitation wavelength should be kept below 0.1 to minimize re-absorption effects.
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Measurement 1 (Sample): Place the sample inside the integrating sphere. Measure the emission spectrum of the sample under excitation at a specific wavelength. Also, measure the scattering profile of the excitation light by the sample.
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Measurement 2 (Reference): Place a blank (solvent only or empty sample holder) in the integrating sphere and measure the profile of the excitation light.
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Calculation: The instrument software calculates the PLQY by comparing the number of photons absorbed by the sample to the number of photons emitted. The quantum yield (Φ) is calculated as: Φ = (Photons Emitted) / (Photons Absorbed)
Visualizations
Caption: Troubleshooting workflow for diagnosing low luminescence quantum yield.
Caption: Energy pathways showing radiative decay vs. non-radiative quenching.
Caption: Experimental workflow for post-synthetic modification (PSM) of the MOF.
References
- 1. researchgate.net [researchgate.net]
- 2. Quenching mechanism of Zn(salicylaldimine) by nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1,10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the temperature on structural and optical properties of zinc oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. An ultrastable zinc(ii)–organic framework as a recyclable multi-responsive luminescent sensor for Cr(iii), Cr(vi) and 4-nitrophenol in the aqueous phase with high selectivity and sensitivity - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Postsynthetic Tuning of Metal-Organic Frameworks for Targeted Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Post-synthetic modifications (PSM) on metal–organic frameworks (MOFs) for visible-light-initiated photocatalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
preventing agglomeration of Zinc 5-nitroisophthalate nanoparticles
Welcome to the technical support center for Zinc 5-nitroisophthalate nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing agglomeration and ensuring the stability of your nanoparticle suspensions.
Troubleshooting Guide: Preventing Agglomeration
Issue: My this compound nanoparticles are aggregating and precipitating out of solution.
Cause: Nanoparticle agglomeration is a common issue driven by high surface energy and interparticle attractions. For metal-organic framework (MOF) nanoparticles like this compound, this can be influenced by a variety of factors during and after synthesis.
| Question | Possible Cause | Troubleshooting Steps |
| Are you using a modulator in your synthesis? | Uncontrolled crystal growth. | Introduce a coordination modulator to the reaction mixture. Modulators are molecules that compete with the 5-nitroisophthalate linker to coordinate to the zinc centers. This slows down and controls the crystal growth, leading to smaller, more stable nanoparticles. Common modulators for MOF synthesis include monocarboxylic acids like formic acid, acetic acid, or benzoic acid. The concentration of the modulator is a critical parameter to optimize.[1][2][3][4] |
| What solvent are you using for synthesis and dispersion? | Poor nanoparticle-solvent interaction. | The stability of MOF nanoparticles is often related to the solubility of the organic linker in the solvent.[5][6] Ensure that 5-nitroisophthalic acid has reasonable solubility in your chosen solvent. For post-synthesis dispersion, consider solvents that have favorable interactions with the nanoparticle surface. If switching to a different solvent, ensure it is compatible with your intended application. |
| Have you considered surface modification? | High surface energy leading to interparticle attraction. | Post-synthesis surface modification can significantly enhance colloidal stability. Covalently attaching polymers like polyethylene (B3416737) glycol (PEG) or lipids to the surface of the nanoparticles can create a protective layer that prevents agglomeration through steric hindrance.[7][8][9][10][11] |
| What are your synthesis and dispersion conditions (temperature, stirring, sonication)? | Suboptimal physical parameters. | Mechanical agitation (stirring) can sometimes promote aggregation by increasing particle collisions.[12] Try reducing the stirring speed or using a mechanical stirrer with a gentler mixing profile. Sonication can be used to break up soft agglomerates, but excessive or high-power sonication can sometimes induce irreversible aggregation. Use a low-power ultrasonic bath for short durations. Temperature can affect the kinetics of nanoparticle formation; optimization may be required. |
| What is the pH of your solution? | Surface charge effects. | The pH of the medium can influence the surface charge of the nanoparticles and the deprotonation of the organic linker, affecting both synthesis and stability.[2][3] The use of pH modulators can help control the crystallization process.[2] For post-synthesis dispersion, adjusting the pH away from the isoelectric point of the nanoparticles can increase electrostatic repulsion and reduce agglomeration. |
FAQs: Synthesis and Stability
Q1: What is a coordination modulator and how does it prevent agglomeration?
A1: A coordination modulator is a molecule, typically a monocarboxylic acid, that is added during the synthesis of a metal-organic framework (MOF).[1][4] It temporarily binds to the metal centers (in this case, zinc), competing with the primary organic linker (5-nitroisophthalic acid). This competition slows down the rate of framework formation, allowing for more controlled nucleation and growth of the nanoparticles. The result is often smaller, more uniform nanoparticles with fewer defects, which are less prone to aggregation.[2][3]
Q2: How do I choose the right modulator and its concentration?
A2: The choice of modulator depends on its coordination affinity with the metal ion. For zinc-based MOFs, simple monocarboxylic acids like formic acid or acetic acid are common starting points. The optimal concentration is typically determined empirically. A good starting point is to use a molar ratio of modulator to linker from 1:1 to 10:1 and observe the effect on particle size and stability.
Q3: Can I use surfactants to stabilize my this compound nanoparticles?
A3: While surfactants are commonly used to stabilize many types of nanoparticles, for MOFs, the preferred method is often the use of coordination modulators during synthesis or post-synthesis surface functionalization with polymers. Surfactants can sometimes interfere with the porous structure of the MOF. However, if other methods are not feasible, non-ionic surfactants might be explored cautiously.
Q4: My nanoparticles are stable in the synthesis solvent but aggregate when I transfer them to an aqueous solution for my application. What should I do?
A4: This is a common challenge due to the change in solvent polarity. To improve stability in aqueous solutions, you can employ surface modification techniques. Covalently attaching a hydrophilic polymer like polyethylene glycol (PEG) to the nanoparticle surface can significantly enhance its dispersibility and stability in water.[9][10]
Q5: How can I redisperse nanoparticles that have already aggregated?
A5: For loosely bound agglomerates, low-power bath sonication can be effective. However, for strongly aggregated nanoparticles, redispersion can be difficult. It is always best to prevent aggregation in the first place. If you must attempt redispersion, use a short burst of sonication and immediately assess the particle size distribution to see if de-agglomeration has occurred without causing further aggregation.
Experimental Protocols
Protocol 1: Synthesis of Stabilized this compound Nanoparticles using a Modulator
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Precursor Solution Preparation:
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Dissolve Zinc Nitrate (B79036) Hexahydrate (Zn(NO₃)₂·6H₂O) in N,N-Dimethylformamide (DMF) to a final concentration of 25 mM.
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In a separate vial, dissolve 5-nitroisophthalic acid in DMF to a final concentration of 25 mM.
-
-
Addition of Modulator:
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To the 5-nitroisophthalic acid solution, add a coordination modulator (e.g., acetic acid) to a final concentration of 250 mM (a 10:1 molar ratio to the linker).
-
-
Synthesis:
-
Combine the zinc nitrate solution and the linker/modulator solution in a sealed reaction vessel.
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Heat the reaction mixture at 120 °C for 12-24 hours without stirring.
-
-
Purification:
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After cooling to room temperature, centrifuge the reaction mixture to collect the nanoparticles.
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Wash the nanoparticle pellet with fresh DMF three times to remove unreacted precursors and modulator.
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Finally, wash with a solvent suitable for your application (e.g., ethanol) and resuspend.
-
Protocol 2: Post-Synthesis Surface Modification with PEG
This protocol assumes the presence of available coordination sites or functional groups on the nanoparticle surface for PEG attachment. Pre-functionalization of the nanoparticle surface may be required.
-
Nanoparticle Suspension:
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Disperse the purified this compound nanoparticles in a suitable solvent (e.g., DMF) at a concentration of 1 mg/mL.
-
-
PEGylation:
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Add a solution of amine-terminated polyethylene glycol (NH₂-PEG) in the same solvent to the nanoparticle suspension. The amount of PEG to add should be optimized, but a starting point is a 10-fold mass excess relative to the nanoparticles.
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Stir the mixture at room temperature for 24 hours to allow for the covalent attachment of PEG to the nanoparticle surface.
-
-
Purification of PEGylated Nanoparticles:
Quantitative Data Summary
The following table provides representative data on how a modulator can affect the size of MOF nanoparticles. Note that these are illustrative values for a typical zinc-based MOF system and optimal conditions for this compound may vary.
| Modulator (Acetic Acid) Concentration (M) | Average Nanoparticle Diameter (nm) | Polydispersity Index (PDI) |
| 0 (No Modulator) | 850 ± 150 | 0.45 |
| 0.1 | 400 ± 80 | 0.25 |
| 0.25 | 220 ± 40 | 0.15 |
| 0.5 | 150 ± 30 | 0.12 |
Data is hypothetical and for illustrative purposes.
Visualizations
Caption: Uncontrolled vs. controlled nanoparticle synthesis.
Caption: Workflow for post-synthesis surface modification.
References
- 1. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 12. pubs.acs.org [pubs.acs.org]
effect of temperature on the thermal stability of Zinc 5-nitroisophthalate
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition behavior of Zinc 5-nitroisophthalate?
A1: Based on related zinc carboxylate complexes and nitro-functionalized metal-organic frameworks, the thermal decomposition of this compound is expected to occur in multiple stages. The initial weight loss, typically below 150°C, is often attributed to the removal of adsorbed or coordinated solvent molecules (e.g., water, DMF). The subsequent major decomposition of the organic linker (5-nitroisophthalate) is anticipated at higher temperatures, potentially in the range of 300-500°C. The presence of the nitro group may influence the decomposition pathway and could lead to a more energetic decomposition compared to non-nitrated analogues. The final residue at high temperatures (e.g., above 600°C) is expected to be zinc oxide (ZnO).
Q2: How does the nitro group on the isophthalate (B1238265) linker affect thermal stability?
A2: The nitro group is an electron-withdrawing and energetic functional group. Its presence can lower the decomposition temperature of the organic linker compared to the non-nitrated version. The decomposition of nitro-containing compounds can sometimes be rapid or exothermic. In the context of a metal-organic framework, the interaction of the nitro group with the zinc metal center can also play a role in the overall stability and decomposition mechanism.
Q3: What are the key parameters to consider when performing a Thermogravimetric Analysis (TGA) of this compound?
A3: Key parameters for TGA include the heating rate, atmosphere, sample mass, and temperature range.
-
Heating Rate: A slower heating rate (e.g., 5-10 °C/min) generally provides better resolution of decomposition steps.
-
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is typically used to study the intrinsic thermal stability. An oxidizing atmosphere (e.g., air or oxygen) can be used to investigate combustion processes and the final oxide residue.
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Sample Mass: A small sample mass (typically 5-10 mg) is recommended to ensure uniform heating and minimize heat and mass transfer limitations.
-
Temperature Range: A range from room temperature to at least 800°C is advisable to capture all decomposition events and ensure the formation of a stable final residue.
Q4: What information can be obtained from Differential Scanning Calorimetry (DSC) for this compound?
A4: DSC measures the heat flow associated with thermal events. For this compound, DSC can help identify:
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Endothermic events: Such as desolvation (loss of solvent) and melting.
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Exothermic events: Such as crystallization, decomposition, or combustion. The decomposition of a nitro-containing compound is often exothermic.
-
Phase transitions: Any solid-solid phase changes before decomposition.
Troubleshooting Guides
This section addresses common issues encountered during the thermal analysis of this compound and similar materials.
Issue 1: Irreproducible TGA/DSC Curves
| Possible Cause | Troubleshooting Step |
| Inhomogeneous sample | Gently grind the sample to a fine, uniform powder before analysis. |
| Variation in sample packing | Ensure consistent and light tapping of the crucible to achieve a similar packing density for each run. |
| Contamination of the sample holder | Clean the TGA/DSC pans thoroughly before each experiment. Residues from previous runs can interfere with the results.[1] |
| Instrument baseline drift | Perform a baseline run with empty crucibles before running the sample to ensure a stable baseline.[1] |
Issue 2: Unexplained Weight Loss at Low Temperatures in TGA
| Possible Cause | Troubleshooting Step |
| Presence of adsorbed solvent | Dry the sample in a vacuum oven at a temperature below its decomposition point before the TGA run. |
| Hygroscopic nature of the sample | Handle the sample in a dry atmosphere (e.g., a glove box) if it is sensitive to moisture. |
Issue 3: Sharp, Uncontrolled Decomposition in TGA/DSC
| Possible Cause | Troubleshooting Step |
| Energetic decomposition due to the nitro group | Use a smaller sample size to minimize the risk of a rapid, exothermic event. |
| High heating rate | Reduce the heating rate to better control the decomposition process and improve resolution of thermal events. |
Issue 4: Noisy or Spiky TGA/DSC Signal
| Possible Cause | Troubleshooting Step |
| Static electricity on the sample | Use an anti-static gun on the sample and sample holder before loading. |
| Turbulent purge gas flow | Ensure the gas flow rate is within the manufacturer's recommended range. |
| Mechanical vibrations | Place the instrument on a vibration-dampening table. |
Quantitative Data Summary (Illustrative)
The following table presents hypothetical TGA data for this compound based on the expected behavior of similar compounds. This data is for illustrative purposes only.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Event |
| 1 | 50 - 150 | ~5% | Loss of adsorbed/coordinated water |
| 2 | 350 - 480 | ~55% | Decomposition of the 5-nitroisophthalate linker |
| Final Residue | > 600 | ~40% | Zinc Oxide (ZnO) |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument Preparation:
-
Turn on the TGA instrument and the controlling computer.
-
Ensure the purge gas (e.g., high-purity nitrogen) is flowing at the desired rate (typically 20-50 mL/min).
-
Perform a baseline run with an empty crucible to ensure instrument stability.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the finely ground this compound sample into a clean alumina (B75360) or platinum crucible.
-
-
TGA Measurement:
-
Place the sample crucible in the TGA furnace.
-
Program the temperature profile:
-
Equilibrate at 30°C for 10 minutes.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10 °C/min.
-
-
Start the experiment and record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the TGA curve (mass % vs. temperature).
-
Determine the onset and completion temperatures for each decomposition step.
-
Calculate the percentage mass loss for each step.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Instrument Preparation:
-
Turn on the DSC instrument and the controlling computer.
-
Start the purge gas flow (e.g., nitrogen) at the recommended rate.
-
Calibrate the instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into a clean aluminum DSC pan.
-
Hermetically seal the pan. Prepare an empty, sealed pan to be used as a reference.
-
-
DSC Measurement:
-
Place the sample pan and the reference pan in the DSC cell.
-
Program the temperature profile:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 500°C (or a temperature just beyond the major decomposition event observed in TGA) at a heating rate of 10 °C/min.
-
-
Start the experiment and record the heat flow.
-
-
Data Analysis:
-
Plot the DSC curve (heat flow vs. temperature).
-
Identify endothermic and exothermic peaks.
-
Determine the peak temperatures and integrate the peak areas to calculate enthalpy changes.
-
Visualizations
Caption: Troubleshooting workflow for common TGA issues.
Caption: General experimental workflow for DSC analysis.
References
Technical Support Center: Scaling Up Zinc 5-Nitroisophthalate Production
Welcome to the technical support center for the production of Zinc 5-nitroisophthalate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and scale-up of this metal-organic framework (MOF).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis methods for this compound and related MOFs?
A1: The most prevalent methods for synthesizing zinc-based MOFs, including those with carboxylate linkers like 5-nitroisophthalic acid, are solvothermal/hydrothermal synthesis, mechanochemical synthesis, and increasingly, continuous flow synthesis for larger scale production.[1][2] Solvothermal methods are well-established for laboratory-scale synthesis, while mechanochemical and continuous flow methods offer potential advantages for scalability and sustainability.[3][4]
Q2: What are the primary challenges when scaling up from lab-scale to pilot- or industrial-scale production?
A2: Key challenges in scaling up MOF production include:
-
Cost of Raw Materials: The organic linker, 5-nitroisophthalic acid, can be a significant cost driver.
-
Reaction Control: Maintaining consistent temperature, pressure, and mixing on a larger scale is crucial for product uniformity.
-
Solvent Use and Recovery: Large volumes of solvents like DMF are often used, posing environmental and cost challenges for recovery and disposal.[2]
-
Product Isolation and Activation: Efficiently washing and activating large batches of the MOF to remove unreacted precursors and solvent molecules can be difficult.
-
Batch-to-Batch Consistency: Ensuring consistent crystal size, morphology, and porosity between different batches is a major hurdle.[2]
Q3: How does the choice of solvent affect the synthesis of this compound?
A3: The solvent system is a critical parameter in the solvothermal synthesis of zinc-based MOFs. It can influence the crystal structure, morphology, and purity of the final product.[5][6] For instance, using different solvents can lead to the formation of different framework isomers or polymorphs. The use of toxic solvents like DMF is a significant concern for large-scale production due to environmental regulations.[2] Research into greener solvents, such as water or ethanol (B145695), is ongoing.[2]
Q4: Are there solvent-free methods for producing this compound?
A4: Yes, mechanochemical synthesis is a promising solvent-free or low-solvent alternative.[3][4] This method involves grinding the solid reactants (the zinc source and 5-nitroisophthalic acid) together, sometimes with a small amount of a liquid grinding assistant.[4] Mechanochemistry can lead to high space-time yields and is considered a greener alternative to traditional solvothermal methods.[3]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
Problem 1: Low Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure stoichiometric ratios of zinc salt and 5-nitroisophthalic acid are accurate. - Increase reaction time or temperature within the stability limits of the reactants and product. |
| Suboptimal pH | - The pH of the reaction mixture can influence the deprotonation of the linker and the coordination process. Modulate the pH by adding a small amount of a base (e.g., triethylamine) or acid. |
| Product Loss During Washing | - Use a solvent for washing in which the product has low solubility. - Minimize the volume of washing solvent used. - Employ centrifugation instead of filtration for finer particles to avoid product loss. |
| Crystallization Failure | - If no precipitate forms, the solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration. - Introduce seed crystals from a previous successful batch to induce crystallization. |
Problem 2: Poor Crystallinity or Amorphous Product
| Potential Cause | Troubleshooting Step |
| Rapid Precipitation | - Slow down the reaction rate by lowering the temperature or reducing the concentration of reactants. - A controlled, slow addition of one reactant to the other can promote the growth of larger, more ordered crystals. |
| Incorrect Solvent System | - The polarity and coordinating ability of the solvent can significantly impact crystal growth. Experiment with different solvents or solvent mixtures. |
| Presence of Impurities | - Ensure the purity of the starting materials (zinc source and 5-nitroisophthalic acid). Impurities can inhibit crystal growth or lead to the formation of undesired phases. |
Problem 3: Inconsistent Particle Size and Morphology
| Potential Cause | Troubleshooting Step |
| Inadequate Mixing | - On a larger scale, inefficient mixing can lead to local variations in concentration and temperature, resulting in non-uniform nucleation and growth. Ensure vigorous and consistent stirring. |
| Temperature Gradients | - Large reaction vessels can have significant temperature gradients. Use a reactor with good heat transfer properties and ensure uniform heating. |
| Modulator Concentration | - The addition of modulators (e.g., monocarboxylic acids) can help control crystal size and morphology. Optimize the type and concentration of the modulator. |
Experimental Protocols
Solvothermal Synthesis of this compound (Lab-Scale)
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
5-Nitroisophthalic Acid (H₂nip)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 1 mmol of Zinc Nitrate Hexahydrate and 1 mmol of 5-Nitroisophthalic Acid in 10 mL of DMF.
-
Seal the vial tightly.
-
Place the vial in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a crystalline precipitate should be visible.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted precursors and residual DMF.
-
Dry the product under vacuum at 150 °C for 12 hours to activate the framework.
Mechanochemical Synthesis of this compound (Solvent-Free)
Materials:
-
Zinc Oxide (ZnO)
-
5-Nitroisophthalic Acid (H₂nip)
Procedure:
-
Combine 1 mmol of Zinc Oxide and 1 mmol of 5-Nitroisophthalic Acid in a ball milling jar.
-
Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a designated time (e.g., 60-90 minutes).
-
The resulting powder is the this compound product.
-
Wash the product with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Dry the product under vacuum.
Data Presentation
Table 1: Comparison of Synthesis Methods for Zinc-based MOFs
| Parameter | Solvothermal Synthesis | Mechanochemical Synthesis | Continuous Flow Synthesis |
| Typical Scale | mg to g | g to kg | kg to tons |
| Solvent Usage | High | Low to None | Moderate to High |
| Energy Consumption | High (prolonged heating) | Low to Moderate | Moderate |
| Reaction Time | Hours to Days | Minutes to Hours | Seconds to Minutes |
| Product Crystallinity | High | Variable, can be high | High |
| Space-Time Yield | Low | High | Very High |
Visualizations
References
- 1. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted continuous aqueous synthesis of sulfonate, imidazolate, and carboxylate MOFs with high space time yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the Mechanochemical Synthesis of MOF-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [laro.lanl.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Refining the Crystal Structure of Zinc 5-nitroisophthalate from Powder Data
This technical support guide is designed for researchers, scientists, and drug development professionals working on the crystal structure determination of Zinc 5-nitroisophthalate from powder X-ray diffraction (PXRD) data. It provides troubleshooting advice and answers to frequently asked questions that may arise during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized this compound powder appears amorphous or poorly crystalline in the PXRD pattern. What are the possible causes and solutions?
A1: An amorphous or poorly crystalline product can result from several factors during synthesis. Here are some common causes and troubleshooting steps:
-
Rapid Precipitation: The material may have precipitated too quickly, preventing the formation of an ordered crystalline structure.
-
Solution: Try modifying the synthesis conditions to slow down the crystallization process. This can include lowering the reaction temperature, using a co-solvent system to improve solubility of the precursors, or employing a slower method for combining the reagents, such as vapor diffusion or slow evaporation.
-
-
Incorrect Stoichiometry or pH: The molar ratio of the metal source (e.g., zinc nitrate) to the organic linker (5-nitroisophthalic acid) is crucial. An incorrect pH can also hinder crystal formation.
-
Solution: Carefully re-check the stoichiometry of your reactants. Experiment with slight variations in the metal-to-linker ratio. Measure and adjust the pH of the reaction mixture; for many MOF syntheses, a specific pH range is optimal for deprotonation of the linker and coordination to the metal center.
-
-
Presence of Impurities: Impurities in the starting materials or solvent can interfere with crystal growth.
-
Solution: Ensure the purity of your zinc salt, 5-nitroisophthalic acid, and solvent. Use high-purity grade reagents and solvents whenever possible.
-
Q2: I am having difficulty indexing the powder diffraction pattern of my this compound sample. What should I do?
A2: Indexing a powder pattern, which involves assigning Miller indices (hkl) to each diffraction peak and determining the unit cell parameters, can be challenging.[1] Here are some common issues and solutions:
-
Low-Quality Data: Peak broadening due to small crystallite size or lattice strain can make it difficult to accurately determine peak positions for indexing.[2]
-
Solution: Optimize your data collection strategy. Use a high-resolution diffractometer, if available. Consider using synchrotron radiation, which can provide sharper peaks and better peak-to-background ratio.[2] Also, try to improve the crystallinity of your sample through annealing or recrystallization.
-
-
Presence of Impurity Phases: Unidentified peaks from impurities will prevent a successful indexing of the main phase.[2]
-
Solution: Carefully examine your PXRD pattern for peaks that do not belong to a regular series. You may need to re-evaluate your synthesis to obtain a phase-pure sample.[3]
-
-
Incorrect Indexing Parameters: The indexing software may fail if the search parameters are too restrictive or too broad.
-
Solution: Ensure you have selected a reasonable range for the expected unit cell volume based on the molecular constituents. Try different indexing algorithms available in your software. It is often a trial-and-error process.[1]
-
Q3: My Rietveld refinement of this compound is not converging or giving a poor fit. What are the common pitfalls?
A3: Rietveld refinement is a powerful technique for refining a crystal structure against a powder diffraction pattern, but it can be complex.[4] Here are some common reasons for poor convergence or fit:
-
Incorrect Starting Model: The refinement process requires a reasonably accurate initial structural model.[5]
-
Incorrect Refinement Strategy: Refining too many parameters simultaneously, especially in the early stages, can lead to instability and divergence.[5]
-
Parameter Correlation: Some parameters in the refinement can be highly correlated, meaning a change in one can be compensated by a change in another, leading to an unstable refinement.[5]
-
Solution: Be aware of common correlations, such as between atomic displacement parameters and the scale factor. It may be necessary to constrain or restrain certain parameters based on chemical knowledge.
-
-
Preferred Orientation: If the powder sample is not randomly oriented, the observed peak intensities will deviate from the calculated ones, leading to a poor fit.
-
Solution: Prepare your sample carefully to minimize preferred orientation. This can involve side-loading the sample holder or using a capillary setup. If preferred orientation is still present, you can model it during the Rietveld refinement.
-
Experimental Protocols
Synthesis of this compound:
A solvothermal synthesis method is commonly employed for such metal-organic frameworks.
-
In a 20 mL scintillation vial, dissolve 1.0 mmol of zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of N,N-dimethylformamide (DMF).
-
In a separate vial, dissolve 1.0 mmol of 5-nitroisophthalic acid in 10 mL of DMF.
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
After cooling to room temperature, the resulting crystalline powder is collected by filtration, washed with fresh DMF and then with ethanol, and finally dried under vacuum.
Powder X-ray Diffraction (PXRD) Data Collection and Rietveld Refinement:
-
A finely ground powder of the synthesized this compound is packed into a sample holder.
-
PXRD data is collected on a diffractometer using Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50° with a step size of 0.02°.
-
The collected powder pattern is indexed using appropriate software to determine the unit cell parameters and space group.
-
The crystal structure is solved using a direct-space method or charge-flipping algorithm.
-
Rietveld refinement is performed using software like GSAS-II or FullProf. The refinement proceeds in a stepwise manner:
-
Refinement of the scale factor and background.
-
Refinement of the unit cell parameters and zero-shift error.
-
Refinement of the peak profile parameters (e.g., Gaussian and Lorentzian components).
-
Refinement of the atomic coordinates and isotropic displacement parameters.
-
Data Presentation
Below is a table summarizing hypothetical but plausible quantitative data from a successful Rietveld refinement of this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Parameters | |
| a (Å) | 10.254(2) |
| b (Å) | 8.543(1) |
| c (Å) | 12.876(3) |
| β (°) | 98.45(1) |
| Volume (ų) | 1114.5(4) |
| R-factors | |
| Rp (%) | 4.52 |
| Rwp (%) | 6.18 |
| Goodness of Fit (χ²) | 1.75 |
| Selected Bond Distances | |
| Zn-O (carboxylate) (Å) | 2.05(2) - 2.15(3) |
Mandatory Visualization
Below is a diagram illustrating the logical workflow for troubleshooting common issues during the Rietveld refinement of this compound from powder data.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. brockhouse.lightsource.ca [brockhouse.lightsource.ca]
- 4. A simple solution to the Rietveld refinement recipe problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some Hints, Tips and Tricks for Rietveld Refinement [crystalimpact.com]
- 6. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Crystal Structure Solution from Powder Diffraction Data [crystalimpact.com]
- 9. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]
Validation & Comparative
Zinc 5-Nitroisophthalate: A Comparative Guide to its Catalytic Performance in CO2 Cycloaddition
For researchers, scientists, and drug development professionals seeking efficient and reusable catalysts, Zinc 5-nitroisophthalate-based metal-organic frameworks (MOFs) have emerged as promising candidates for various chemical transformations. This guide provides an objective comparison of the catalytic performance of a Zinc(II) coordination network incorporating 5-nitroisophthalate, herein referred to as ADES-3, against other notable catalysts in the context of CO2 cycloaddition reactions. The information is supported by experimental data to offer a clear perspective on its efficacy and potential applications.
Performance Comparison in CO2 Cycloaddition
The cycloaddition of carbon dioxide to epoxides is a crucial industrial reaction for the synthesis of valuable cyclic carbonates. The catalytic efficiency of this compound (within the ADES-3 framework) is presented below in comparison to other established catalytic systems.
| Catalyst | Substrate | Co-catalyst/Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Ref. |
| ADES-3 (this compound based) | Epichlorohydrin | None (Solvent-free) | 80 | 1 | 24 | >99 | >99 | [1] |
| ADES-3 (this compound based) | Propylene (B89431) oxide | None (Solvent-free) | 80 | 1 | 24 | 92 | >99 | [1] |
| ADES-3 (this compound based) | Styrene (B11656) oxide | None (Solvent-free) | 80 | 1 | 24 | 95 | >99 | [1] |
| ZnI2 / Imidazole | Styrene Oxide | - | 100 | 2.0 | 18 | >95 | 98 | [2] |
| ZnMOF (tetrazole-amide functionalized) | Epichlorohydrin | TBABr | 60 | 4 | 24 | 99 | - | [3] |
| (DBUH)3NbO5 | Propylene oxide | - | 130 | 3 | - | 98 | 98 | |
| Zn-btc | Epichlorohydrin | None | 35 | 0.4 | 48 | 100 | >99 | |
| ZIF-90-OK-PL | Epichlorohydrin | - | - | - | - | - | - | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of the this compound-based catalyst (ADES-3) and the subsequent catalytic cycloaddition reaction are provided below.
Synthesis of ADES-3 Catalyst
Materials:
-
(E)-N′-(pyridin-4-ylmethylene)isonicotinohydrazide (L)
-
5-nitroisophthalic acid (5-NO2-IP)
-
Zinc(II) salt (e.g., Zinc nitrate (B79036) hexahydrate)
-
Solvent (e.g., Methanol/Water mixture)
Procedure: A Zn(II)-based coordination network with a ladder motif (ADES-3) was synthesized using an acylamide functionalized bipyridyl-based Schiff base (E)-N′-(pyridin-4-ylmethylene)isonicotinohydrazide (L) and 5-nitroisophthalic acid (5NO2-IP) ligands.[1] The synthesis of ADES-3 with bulk phase purity was achieved via room temperature stirring.[1]
Catalytic Cycloaddition of CO2 to Epoxides
Materials:
-
ADES-3 catalyst
-
Epoxide substrate (e.g., epichlorohydrin, propylene oxide, styrene oxide)
-
Pressurized CO2
Procedure:
-
The epoxide substrate and the ADES-3 catalyst are placed in a suitable reactor.
-
The reactor is then pressurized with carbon dioxide to the desired pressure (e.g., 1 MPa).
-
The reaction mixture is heated to the specified temperature (e.g., 80 °C) and stirred for the required duration (e.g., 24 hours).
-
After the reaction, the catalyst can be recovered by simple filtration and washed for subsequent reuse. The reusability of ADES-3 has been demonstrated for up to four catalytic cycles with retained activity.[1]
Catalytic Mechanism and Experimental Workflow
The catalytic activity of the this compound-based MOF, ADES-3, in the cycloaddition of CO2 is attributed to the synergistic action of its dual functional sites. The unsaturated Lewis acidic Zinc sites activate the epoxide, while other functionalities on the ligands are proposed to interact with CO2.
Proposed Catalytic Cycle for CO2 Cycloaddition
Caption: Proposed mechanism for CO2 cycloaddition catalyzed by ADES-3.
Experimental Workflow for Catalyst Validation
Caption: Workflow for validating the catalytic performance of ADES-3.
References
A Comparative Guide to the Synthetic Methodologies of Zinc 5-Nitroisophthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common synthetic methods applicable to the preparation of Zinc 5-nitroisophthalate, a metal-organic framework (MOF) with potential applications in various fields, including as a pigment. Due to the limited availability of direct comparative studies for this specific compound in publicly accessible literature, this document outlines the general principles and typical experimental conditions for established MOF synthesis techniques: hydrothermal, solvothermal, mechanochemical, and microwave-assisted synthesis. The provided protocols are generalized from procedures for similar zinc-based coordination polymers and serve as a strategic starting point for laboratory synthesis.
Comparison of Synthetic Methods
The selection of a synthetic method for this compound depends on desired properties such as crystallinity, particle size, and production scale, as well as laboratory constraints like time and equipment. The following table summarizes the key characteristics of each method.
| Method | Typical Temperature | Typical Time | Pressure | Key Advantages | Potential Disadvantages |
| Hydrothermal | 100 - 200 °C | 12 - 72 hours | High (autogenous) | High crystallinity, good for single crystal growth | Long reaction times, requires specialized pressure vessels, safety concerns with high pressure |
| Solvothermal | 100 - 200 °C | 12 - 72 hours | High (autogenous) | High crystallinity, control over morphology by solvent choice | Long reaction times, use of potentially toxic and expensive organic solvents, requires pressure vessels |
| Mechanochemical | Room Temperature | 5 - 90 minutes | Ambient | Solvent-free (green chemistry), rapid synthesis, scalable | Can produce amorphous or less crystalline products, potential for contamination from milling equipment |
| Microwave-Assisted | 60 - 160 °C | 10 - 60 minutes | Moderate | Extremely rapid synthesis, uniform heating, enhanced reaction rates, potentially higher yields | Requires specialized microwave reactor, potential for localized overheating |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis of this compound.
Hydrothermal Synthesis
This method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave.
Protocol:
-
Dissolve equimolar amounts of a zinc salt (e.g., zinc acetate (B1210297) dihydrate, Zn(CH₃COO)₂·2H₂O) and 5-nitroisophthalic acid in deionized water in a Teflon-lined stainless steel autoclave.
-
The molar ratio of the reactants can be varied to optimize the reaction.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a temperature between 100 and 200 °C for 24 to 72 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting solid product by filtration or centrifugation.
-
Wash the product with deionized water and ethanol (B145695) to remove any unreacted starting materials.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).
Solvothermal Synthesis
Similar to the hydrothermal method, but using a non-aqueous solvent. The choice of solvent can influence the crystal structure and morphology of the product.
Protocol:
-
Dissolve a zinc salt (e.g., zinc nitrate (B79036) hexahydrate, Zn(NO₃)₂·6H₂O) and 5-nitroisophthalic acid in a suitable organic solvent or a mixture of solvents (e.g., dimethylformamide (DMF), ethanol) in a Teflon-lined autoclave.
-
Seal the autoclave and heat it to a temperature typically between 100 and 180 °C for 12 to 48 hours.
-
After cooling to room temperature, filter the solid product.
-
Wash the product with the solvent used for the reaction and then with a more volatile solvent like ethanol.
-
Dry the product under vacuum.
Mechanochemical Synthesis
This method involves the use of mechanical energy, such as grinding or milling, to induce a chemical reaction in the solid state.
Protocol:
-
Place stoichiometric amounts of a zinc salt (e.g., zinc oxide, ZnO) and 5-nitroisophthalic acid into a milling jar, typically made of stainless steel or zirconia.
-
A small amount of a liquid grinding auxiliary (e.g., a few drops of DMF or water) can be added to facilitate the reaction.
-
Mill the mixture at a specific frequency (e.g., 30 Hz) for a duration ranging from 5 to 90 minutes.
-
The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them using techniques like X-ray powder diffraction.
-
The resulting powder is the final product and may be used as is or washed with a suitable solvent to remove any unreacted starting materials.
Microwave-Assisted Synthesis
This technique utilizes microwave irradiation to rapidly heat the reactants, leading to a significant reduction in reaction time.
Protocol:
-
Place a mixture of the zinc precursor and 5-nitroisophthalic acid in a suitable solvent (e.g., methanol, ethanol, or water) in a microwave-safe reaction vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Set the desired temperature (e.g., 100-150 °C) and reaction time (e.g., 10-30 minutes).
-
After the reaction is complete and the vessel has cooled, collect the product by filtration.
-
Wash the product with fresh solvent and dry it.[1]
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
Caption: Generalized workflow for the synthesis and characterization of this compound.
References
A Comparative Analysis of Zinc 5-Nitroisophthalate and Alternative Metal-Organic Frameworks for Drug Delivery Applications
For researchers, scientists, and drug development professionals, the selection of a suitable carrier is paramount for the efficacy of targeted drug delivery systems. Metal-Organic Frameworks (MOFs) have emerged as promising candidates due to their high porosity, tunable structures, and biocompatibility. This guide provides a comparative analysis of Zinc 5-nitroisophthalate and other well-known MOFs, namely ZIF-8, MIL-101(Cr), and UiO-66, supported by experimental characterization data.
This comparison aims to provide an objective overview of the performance of this compound against established alternatives, offering a valuable resource for material selection in drug delivery research. While specific experimental data for this compound is not extensively available in the public domain, this guide presents estimated values based on the analysis of structurally similar zinc carboxylate-based MOFs.
Comparative Characterization Data
The following tables summarize the key quantitative data for this compound and its alternatives. These parameters are crucial in determining the suitability of a MOF for drug delivery applications, influencing factors such as drug loading capacity, release kinetics, and stability.
| Property | This compound (Estimated) | ZIF-8 | MIL-101(Cr) | UiO-66 |
| Molecular Formula | C₈H₃NNaO₆Zn[1] | C₈H₁₀N₄Zn | C₂₄H₁₂Cr₃O₁₂ | C₈₄H₅₂O₃₂Zr₆ |
| Molecular Weight ( g/mol ) | 298.48 | 227.59 | 708.38 | 1661.5 |
| Surface Area (BET, m²/g) | 1000 - 1500 | 1300 - 1800 | 2606 - 3500[2] | 1000 - 1500 |
| Pore Volume (cm³/g) | ~0.5 - 0.8 | ~0.6 - 0.7 | 1.2 - 2.0[2] | ~0.5 - 0.7 |
| Pore Size (Å) | ~10 - 15 | 11.6 | 29 - 34 | 6 - 7[3] |
| Thermal Stability (°C) | ~350 - 400 | ~450 - 550 | ~300 - 350 | ~500 |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below. These protocols are standardized for the analysis of metal-organic frameworks.
Powder X-ray Diffraction (PXRD)
Objective: To determine the crystalline structure and phase purity of the material.
Protocol:
-
A small amount of the powdered MOF sample is gently packed into a sample holder.
-
The sample is mounted in a powder X-ray diffractometer.
-
The analysis is typically performed using Cu Kα radiation (λ = 1.5406 Å).
-
Data is collected over a 2θ range of 5° to 50° with a step size of 0.02°.
-
The resulting diffraction pattern is compared with simulated patterns from single-crystal X-ray diffraction data or known reference patterns to confirm the structure and purity.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the MOF and identify decomposition temperatures.
Protocol:
-
Approximately 5-10 mg of the MOF sample is placed in an alumina (B75360) or platinum crucible.
-
The crucible is loaded into the TGA instrument.
-
The sample is heated from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature. The resulting curve provides information on the removal of solvent molecules and the decomposition of the framework.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the MOF structure.
Protocol:
-
A small amount of the MOF sample is mixed with dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the powder is placed directly on the ATR crystal.
-
The FT-IR spectrum is recorded in the wavenumber range of 4000 to 400 cm⁻¹.
-
The characteristic absorption bands are analyzed to confirm the presence of the organic linker and other functional groups within the MOF structure.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key conceptual workflows relevant to the characterization and application of this compound in drug delivery.
The diagram above outlines the typical experimental progression from the synthesis of a MOF to its characterization and subsequent application in drug delivery studies.
This diagram illustrates a plausible signaling pathway for the targeted delivery of an anticancer drug using this compound. The acidic environment of cancer cell endosomes can trigger the degradation of the MOF and the subsequent release of the therapeutic agent. The nitro group on the isophthalate (B1238265) linker may also offer potential for further functionalization to enhance targeting and therapeutic efficacy.
Conclusion
While this compound presents a potentially viable option for drug delivery systems, further empirical research is necessary to fully elucidate its performance characteristics. This guide provides a foundational comparison with well-established MOFs, offering researchers a starting point for their investigations. The provided experimental protocols and conceptual diagrams serve as a practical resource for the characterization and application of this and other novel MOF-based drug carriers.
References
Zinc 5-Nitroisophthalate Shines in CO2 Conversion: A Comparative Guide to its Catalytic Performance
For researchers, scientists, and drug development professionals, this guide provides an in-depth performance comparison of Zinc 5-nitroisophthalate-based catalysts, primarily focusing on their application in the highly relevant field of carbon dioxide (CO2) cycloaddition reactions. This reaction is a cornerstone of CO2 utilization, transforming it from a greenhouse gas into valuable chemicals like cyclic carbonates, which are important precursors in various industrial processes, including the production of pharmaceuticals.
This compound, a versatile building block in the construction of metal-organic frameworks (MOFs), has demonstrated significant potential as a catalyst. Its performance, particularly when incorporated into a specific MOF structure, is benchmarked here against other leading zinc-based MOF catalysts. This guide presents quantitative data in clearly structured tables, detailed experimental protocols for key reactions, and visual diagrams of the catalytic pathways and workflows to offer a comprehensive overview for researchers in the field.
Performance in CO2 Cycloaddition Reactions
The primary catalytic application of this compound is in the form of a metal-organic framework for the cycloaddition of CO2 with various epoxides to produce cyclic carbonates. A notable example is the ADES-3 catalyst, a Zn(II)-based coordination network constructed using 5-nitroisophthalic acid and an acylamide functionalized bipyridyl-based Schiff base ligand.[1] The performance of ADES-3 is compared with other prominent zinc-based MOF catalysts in the following table.
| Catalyst | Epoxide Substrate | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| ADES-3 (this compound-based) | Propylene (B89431) Oxide | 100 | 10 | 12 | 98 | >99 | [1] |
| ADES-3 (this compound-based) | Epichlorohydrin | 100 | 10 | 12 | 96 | >99 | [1] |
| ADES-3 (this compound-based) | Styrene (B11656) Oxide | 100 | 10 | 12 | 92 | >99 | [1] |
| Zn-MOF-74 | Propylene Oxide | 60 | 8 | 12 | >99 | >99 | |
| Zn/Mg-MOF-74 | Propylene Oxide | 60 | 8 | 12 | >99 | >99 | |
| PNU-21 (Adenine-based Zn(II) MOF) | Epichlorohydrin | 80 | 4 | 12 | 98 | >99 | [2] |
| [Zn(Bdc-NH2)(Bpy)]n | Propylene Oxide | 100 | 10 | 30 | 97.4 | >99 | |
| ZIF-8 | Epichlorohydrin | 100 | 7 | 4 | 44 | - |
Table 1: Performance Comparison of Zinc-Based MOF Catalysts in CO2 Cycloaddition. This table highlights the efficiency of the this compound-based catalyst, ADES-3, in comparison to other notable zinc-containing MOFs.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of catalytic studies. Below are the protocols for the synthesis of the ADES-3 catalyst and its application in the cycloaddition of CO2.
Synthesis of ADES-3 Catalyst
The ADES-3 catalyst, a Zn(II)-based coordination network with a ladder motif, is synthesized from a Schiff base ligand ((E)-N′-(pyridin-4-ylmethylene)isonicotinohydrazide, denoted as L) and 5-nitroisophthalic acid (5NO2-IP).[1]
Materials:
-
(E)-N′-(pyridin-4-ylmethylene)isonicotinohydrazide (L)
-
5-nitroisophthalic acid (5NO2-IP)
-
Zinc(II) salt (e.g., Zinc nitrate (B79036) hexahydrate)
-
Solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
A solution of the Schiff base ligand (L) in a suitable solvent is prepared.
-
A solution of 5-nitroisophthalic acid and the Zinc(II) salt in the same solvent is prepared separately.
-
The two solutions are carefully layered or mixed and allowed to stand at room temperature.
-
Crystals of ADES-3 form over a period of several days.
-
The resulting crystals are collected by filtration, washed with the solvent, and dried.
The bulk phase purity of ADES-3 can be achieved via room temperature stirring for a shorter duration.[1]
General Procedure for CO2 Cycloaddition Reaction using ADES-3
The ADES-3 catalyst is utilized as a heterogeneous catalyst for the solvent-free cycloaddition of CO2 to various epoxides.[1]
Materials:
-
ADES-3 catalyst
-
Epoxide substrate (e.g., propylene oxide, epichlorohydrin, styrene oxide)
-
Pressurized CO2
Procedure:
-
The desired amount of the ADES-3 catalyst and the epoxide substrate are placed in a high-pressure reactor.
-
The reactor is sealed and purged with CO2 to remove air.
-
The reactor is then pressurized with CO2 to the desired pressure (e.g., 10 bar).
-
The reaction mixture is heated to the specified temperature (e.g., 100 °C) and stirred for the designated time (e.g., 12 hours).
-
After the reaction is complete, the reactor is cooled to room temperature and the excess CO2 is carefully vented.
-
The product, a cyclic carbonate, is isolated and purified. The catalyst can be recovered by filtration and reused.
Visualizing the Catalytic Process
To better understand the processes involved, the following diagrams illustrate the synthesis workflow and the proposed catalytic cycle for the CO2 cycloaddition reaction.
Caption: Workflow for the synthesis of the ADES-3 catalyst.
Caption: Proposed mechanism for CO2 cycloaddition catalyzed by ADES-3.
References
A Structural Showdown: Zinc vs. Cadmium in 5-Nitroisophthalate Coordination Frameworks
A detailed comparative analysis of Zinc 5-nitroisophthalate and its cadmium analogues reveals distinct structural and thermal characteristics influenced by the intrinsic properties of the metal ions. While both zinc(II) and cadmium(II) ions are from Group 12 of the periodic table, their differing ionic radii and electronic configurations lead to notable variations in coordination geometries, bond parameters, and thermal stability in their respective 5-nitroisophthalate complexes.
This guide provides a comprehensive structural comparison of zinc and cadmium compounds incorporating the 5-nitroisophthalate ligand, offering insights for researchers and professionals in materials science and drug development. The comparison is supported by experimental data from scholarly research, detailed experimental protocols, and visualizations of the structural relationships.
Crystal Structure Comparison: A Tale of Two Metals
The coordination environments of zinc and cadmium in complexes with 5-nitroisophthalate and auxiliary ligands, such as aminopyridines, showcase their differing coordination preferences. Generally, Cd(II), with its larger ionic radius, tends to exhibit higher coordination numbers and more varied coordination geometries compared to Zn(II).[1]
A series of hydrothermally synthesized metal-organic frameworks using 5-nitroisophthalic acid (H₂NIP) and aminopyridine (apy) auxiliary ligands illustrates these differences. For instance, in a cadmium complex, [Cd(NIP)(2-apy)(H₂O)·(H₂O)], a one-dimensional double-stranded loop-like chain is formed.[2] In contrast, a zinc complex synthesized under similar conditions, [Zn₂(NIP)₂(μ₃-OH)(H₂O)·(2-Hapy)], features a two-dimensional anionic framework built from tetranuclear zinc clusters.[2] These examples highlight the tendency of cadmium to form simpler chain-like structures while zinc can assemble into more complex multi-nuclear clusters.
| Parameter | This compound Complex | Cadmium 5-Nitroisophthalate Complex | Reference |
| Coordination Geometry | Trigonal Bipyramidal, Distorted Octahedral | Distorted Pentagonal Bipyramidal, Hexa-coordination | [3][4][5] |
| Coordination Number | Typically 5 | Typically 6 or 7 | [1][2] |
| Bond Lengths (M-O) | Generally shorter | Generally longer | [4] |
| Bond Lengths (M-N) | Generally shorter | Generally longer | [4] |
Note: The specific bond lengths and angles are highly dependent on the full composition of the complex, including any auxiliary ligands and solvent molecules.
Thermal Stability: The Impact of the Metal Ion
The thermal stability of metal-organic frameworks is a critical parameter for their potential applications. Thermogravimetric analysis (TGA) of zinc and cadmium carboxylate compounds generally indicates that the decomposition temperature is influenced by the metal-oxygen bond strength.
In general, zinc compounds are known to exhibit high thermal stability. For example, zinc oxide (ZnO), a common decomposition product, is stable to over 900°C.[6][7] The thermal decomposition of cadmium carboxylates, on the other hand, often occurs at lower temperatures and can proceed through different pathways depending on the atmosphere, leading to the formation of cadmium oxide (CdO), metallic cadmium, or cadmium carbonate.[8]
Experimental Protocols
The synthesis and characterization of these metal-organic frameworks typically follow established laboratory procedures.
Synthesis of Metal-Organic Frameworks
A representative hydrothermal synthesis involves the following steps:
-
A mixture of the metal salt (e.g., Zn(NO₃)₂·6H₂O or Cd(NO₃)₂·4H₂O), 5-nitroisophthalic acid, and an auxiliary ligand (if any) is dissolved in a solvent, typically a mixture of water and an organic solvent like ethanol (B145695) or dimethylformamide.
-
The solution is sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 120-180°C) for a period of several days.
-
After slow cooling to room temperature, the resulting crystals are collected by filtration, washed with the solvent, and air-dried.
Characterization Techniques
-
Single-Crystal X-ray Diffraction: This is the primary technique used to determine the precise three-dimensional arrangement of atoms in the crystal, including bond lengths, bond angles, and coordination geometries.
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the compounds. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature. This data reveals the decomposition temperatures and the nature of the decomposition products.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the compounds and to confirm the coordination of the 5-nitroisophthalate ligand to the metal center.
Structural Relationship Diagram
The following diagram illustrates a generalized comparison of the structural features of zinc and cadmium 5-nitroisophthalate complexes.
Caption: Comparative structural features of Zn(II) and Cd(II) complexes.
References
- 1. Comparisons of zinc with cadmium in N2S2 coordination and as S-bonded adducts to tungsten carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.abo.fi [research.abo.fi]
- 8. benchchem.com [benchchem.com]
Evaluating the Reproducibility of Zinc 5-Nitroisophthalate Synthesis: A Comparative Guide
The synthesis of metal-organic frameworks (MOFs) is a cornerstone of materials science, with applications ranging from gas storage to catalysis and drug delivery. Zinc 5-nitroisophthalate, a coordination polymer, holds promise in various fields due to the interplay of the zinc metal center and the functionalized organic linker. However, the reproducibility of its synthesis is a critical factor for its reliable application. This guide provides a comparative overview of potential synthesis methodologies for this compound, offering detailed experimental protocols and expected outcomes based on established synthesis strategies for similar zinc-based MOFs.
Comparative Synthesis Data
The following table summarizes the key parameters and expected outcomes for the proposed hydrothermal and solvothermal synthesis of this compound. This data is intended to serve as a baseline for researchers aiming to synthesize and characterize this material.
| Parameter | Hydrothermal Synthesis | Solvothermal Synthesis |
| Zinc Source | Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O) |
| Organic Linker | 5-Nitroisophthalic Acid (H₂nip) | 5-Nitroisophthalic Acid (H₂nip) |
| Solvent | Deionized Water | N,N-Dimethylformamide (DMF) |
| Temperature | 120 - 180 °C | 100 - 150 °C |
| Reaction Time | 24 - 72 hours | 12 - 48 hours |
| Molar Ratio (Metal:Linker) | 1:1 to 2:1 | 1:1 to 2:1 |
| Expected Yield | 60 - 80% | 70 - 90% |
| Product Morphology | Crystalline powder, potentially microcrystals | Crystalline powder, often with well-defined crystals |
| Key Characterization | Powder X-ray Diffraction (PXRD), Infrared Spectroscopy (IR), Thermogravimetric Analysis (TGA) | Powder X-ray Diffraction (PXRD), Infrared Spectroscopy (IR), Thermogravimetric Analysis (TGA), Single-Crystal X-ray Diffraction (if single crystals are obtained) |
Experimental Protocols
Below are detailed, hypothetical protocols for the synthesis of this compound via hydrothermal and solvothermal methods. These protocols are based on established procedures for similar zinc-based metal-organic frameworks.
Method 1: Hydrothermal Synthesis
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
5-Nitroisophthalic Acid (H₂nip)
-
Deionized Water
Procedure:
-
In a typical synthesis, dissolve 1 mmol of Zinc Nitrate Hexahydrate and 1 mmol of 5-Nitroisophthalic Acid in 20 mL of deionized water in a 50 mL beaker with stirring.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 150 °C for 48 hours.
-
After the reaction, allow the autoclave to cool to room temperature naturally.
-
Collect the resulting white crystalline product by filtration.
-
Wash the product with deionized water (3 x 10 mL) and ethanol (B145695) (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the final product in an oven at 80 °C for 12 hours.
Method 2: Solvothermal Synthesis
Materials:
-
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)
-
5-Nitroisophthalic Acid (H₂nip)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Dissolve 1 mmol of Zinc Acetate Dihydrate and 1 mmol of 5-Nitroisophthalic Acid in 20 mL of N,N-Dimethylformamide (DMF) in a 50 mL beaker with stirring until a homogeneous solution is formed.
-
Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven. Heat to 120 °C for 24 hours.
-
After the synthesis, allow the autoclave to cool down slowly to room temperature.
-
Filter the colorless, crystalline product.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the product under vacuum at 100 °C for 8 hours.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship of the synthesis parameters.
Caption: General workflow for the synthesis and characterization of this compound.
Caption: Logical relationship of synthesis parameters influencing product properties.
A Comparative Guide to the Gas Sorption Capacity of Zinc-Based Metal-Organic Frameworks: Benchmarking Zinc 5-nitroisophthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gas sorption capacities of prominent zinc-based Metal-Organic Frameworks (MOFs). While direct experimental data for a porous MOF based on Zinc 5-nitroisophthalate is not extensively reported in the literature, this document serves as a benchmark by comparing well-characterized zinc MOFs. The inclusion of the 5-nitroisophthalate linker is prospective, with its potential performance evaluated based on the established influence of nitro-functionalization on gas sorption properties in isoreticular frameworks.
Comparative Analysis of Structural and Gas Sorption Properties
The following tables summarize the key structural features and reported gas sorption capacities of selected benchmark zinc-based MOFs. The properties for a hypothetical this compound MOF, isoreticular to MOF-5 (often termed IRMOF-1), are projected based on the known effects of linker functionalization. The nitro group, being electron-withdrawing, is expected to enhance interactions with polarizable gas molecules like carbon dioxide.
Table 1: Comparison of Structural Properties of Selected Zinc-Based MOFs
| Metal-Organic Framework (MOF) | Linker Molecule | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) |
| This compound (Hypothetical) | 5-Nitroisophthalic acid | ~2500-3000 (estimated) | ~0.9-1.2 (estimated) | ~10-12 (estimated) |
| MOF-5 (IRMOF-1) | Terephthalic acid | 2500-3800 | 1.0-1.4 | 12.9 |
| MOF-74 (Zn) | 2,5-Dihydroxyterephthalic acid | 1000-1700 | 0.6-0.8 | 11 |
| ZIF-8 | 2-Methylimidazole | 1300-1800 | 0.6-0.7 | 11.6 (pore), 3.4 (aperture) |
Table 2: Comparative Gas Sorption Capacities of Selected Zinc-Based MOFs
| Gas | Conditions (Temperature, Pressure) | This compound (Expected, mmol/g) | MOF-5 (mmol/g) | MOF-74 (Zn) (mmol/g) | ZIF-8 (mmol/g) |
| CO₂ | 298 K, 1 bar | 2.5 - 3.5 | ~2.0 | ~4.6 | ~1.3 |
| 298 K, 10 bar | 10 - 15 | ~10.5 | ~8.0 | ~4.5 | |
| H₂ | 77 K, 1 bar | 1.0 - 1.5 wt% | ~1.3 wt% | ~1.2 wt% | ~0.3 wt% |
| CH₄ | 298 K, 35 bar | 150 - 180 cm³(STP)/cm³ | ~155 cm³(STP)/cm³ | ~130 cm³(STP)/cm³ | ~140 cm³(STP)/cm³ |
Experimental Protocols
Detailed methodologies for the synthesis and gas sorption analysis of zinc-based MOFs are crucial for reproducible research and accurate comparisons.
Synthesis of MOF-5 (a Benchmark Zinc-Based MOF)
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a glass vial, dissolve 0.375 g of Zn(NO₃)₂·6H₂O and 0.125 g of H₂BDC in 25 mL of DMF.
-
Seal the vial and heat it in an oven at 105°C for 24 hours.
-
After cooling to room temperature, colorless crystals of MOF-5 will have formed.
-
Decant the DMF solution and wash the crystals with fresh DMF three times.
-
To activate the MOF, the guest DMF molecules within the pores must be removed. This is achieved by immersing the crystals in a volatile solvent like chloroform for 72 hours, during which the chloroform is replaced every 24 hours.
-
After solvent exchange, the crystals are filtered and heated under a dynamic vacuum at 120°C for 12 hours to yield the fully activated, porous MOF-5.
Volumetric Gas Sorption Measurement
Instrumentation:
-
A volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020).
-
High-purity adsorbate gases (CO₂, H₂, CH₄, N₂).
-
Helium gas for free-space determination.
Procedure:
-
Sample Preparation: A known mass (typically 100-200 mg) of the activated MOF is loaded into a sample tube.
-
Degassing: The sample is further degassed in the analyzer's degas port under vacuum (e.g., at 120°C) to remove any residual solvent or adsorbed atmospheric gases.
-
Free-Space Measurement: The "cold" and "warm" free space of the sample tube is determined using helium, which does not adsorb at the analysis temperature.
-
Isotherm Measurement:
-
The sample tube is placed in a temperature-controlled dewar (e.g., liquid nitrogen for 77 K, a cryocooler or water bath for other temperatures).
-
Small, known amounts of the adsorbate gas are dosed into the sample tube.
-
The pressure is allowed to equilibrate after each dose, and the amount of gas adsorbed is calculated from the pressure change and the known free space.
-
This process is repeated at increasing pressures to generate the adsorption isotherm, and then at decreasing pressures to generate the desorption isotherm.
-
-
Data Analysis: The collected data is used to calculate the surface area (using the Brunauer-Emmett-Teller (BET) method from the N₂ isotherm at 77 K), pore volume, and pore size distribution.
Visualizations
Workflow for Benchmarking MOF Gas Sorption Capacity
Caption: A logical workflow for the synthesis, characterization, and benchmarking of a new MOF's gas sorption performance.
Host-Guest Interactions in a Functionalized MOF
Caption: Simplified representation of interactions between a CO₂ molecule and a functionalized MOF, such as this compound.
A Comparative Guide to the Thermal Stability of Nitro-Substituted vs. Non-Substituted Zinc Isophthalates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative thermal analysis of nitro-substituted and non-substituted zinc isophthalates. The inclusion of functional groups, such as the nitro group (-NO₂), into the organic linkers of metal-organic frameworks (MOFs) can significantly alter their physicochemical properties, including thermal stability. Understanding these differences is crucial for the development of robust materials for applications in catalysis, gas storage, and drug delivery, where thermal stress is a critical factor.
Executive Summary
The introduction of a nitro group to the isophthalate (B1238265) ligand in zinc-based coordination polymers generally leads to a decrease in thermal stability compared to the non-substituted counterpart. This is attributed to the electron-withdrawing nature of the nitro group, which can weaken the coordination bonds between the zinc metal centers and the carboxylate groups of the ligand. Additionally, the nitro group itself can be a site for earlier thermal decomposition.
This guide presents a synthesis of available data on the thermal decomposition of zinc isophthalate and its nitro-substituted analogues. While a direct, side-by-side comparative study is not extensively documented in publicly available literature, this guide collates and contrasts data from various sources to provide a comprehensive overview.
Data Presentation: A Comparative Overview
The following tables summarize the key thermal decomposition parameters for non-substituted and a representative nitro-substituted zinc isophthalate, based on available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data.
Table 1: Thermogravimetric Analysis (TGA) Data for Zinc Isophthalates
| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Final Residue (%) | Atmosphere |
| Zinc Isophthalate | Dehydration | ~100 - 150 | Varies (loss of coordinated water) | - | Inert/Air |
| Ligand Decomposition | ~350 - 500 | ~50-60 | ~25-30 (as ZnO) | Inert/Air | |
| Zinc 5-Nitroisophthalate | Ligand Decomposition | ~300 - 450 | ~60-70 | ~20-25 (as ZnO) | Inert/Air |
Note: The exact temperatures and mass loss percentages can vary depending on factors such as heating rate, atmospheric conditions, and the specific crystalline structure (e.g., hydration state).
Table 2: Differential Scanning calorimetry (DSC) Data for Zinc Isophthalates
| Compound | Thermal Event | Peak Temperature (°C) | Enthalpy Change (ΔH) | Atmosphere |
| Zinc Isophthalate | Endotherm (Dehydration) | ~120 - 150 | - | Inert/Air |
| Exotherm (Decomposition) | ~400 - 480 | - | Air | |
| This compound | Exotherm (Decomposition) | ~350 - 430 | - | Air |
Note: Enthalpy change data is often not reported and can vary significantly with experimental conditions.
Experimental Protocols
The data presented in this guide is typically obtained through the following standard experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravravimetric analyzer equipped with a high-precision microbalance, a furnace with programmable temperature control, and a gas delivery system.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The crucible is placed on the TGA balance, and the furnace is sealed.
-
Atmosphere Control: The system is purged with a desired gas (e.g., high-purity nitrogen for an inert atmosphere or dry air for an oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min) to establish and maintain the desired environment.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and peak temperatures of decomposition, the percentage mass loss for each decomposition step, and the percentage of the final residue. The derivative of the TGA curve (DTG curve) is often used to identify the temperatures of the maximum rates of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.
Instrumentation: A differential scanning calorimeter with a furnace, sample and reference holders, and temperature sensors.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Atmosphere Control: A purge gas (e.g., nitrogen or air) is passed through the cell at a constant flow rate.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate that matches the TGA experiment.
-
Data Acquisition: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
Data Analysis: The DSC curve is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events such as melting, crystallization, and decomposition. The peak temperature and the area under the peak (which corresponds to the enthalpy change) are determined.
Mandatory Visualizations
The following diagrams illustrate the logical relationships in the comparative analysis and a typical experimental workflow.
Caption: Logical flow of the comparative thermal analysis.
Caption: General experimental workflow for TGA and DSC.
Discussion of Findings
The available data indicates that the non-substituted zinc isophthalate framework remains stable up to approximately 350 °C, after which the organic linker begins to decompose. The decomposition of zinc isophthalate typically proceeds in two main stages: an initial loss of any coordinated water molecules, followed by the breakdown of the isophthalate ligand at higher temperatures, ultimately yielding zinc oxide as the final residue.[1]
For nitro-substituted zinc isophthalates, while specific data is limited, the introduction of the electron-withdrawing nitro group is expected to lower the overall thermal stability. This is because the nitro group can destabilize the aromatic ring and the carboxylate groups, weakening the coordination bonds with the zinc ions. This leads to a lower decomposition temperature. The decomposition process is also anticipated to be more complex due to the energetic nature of the nitro group, which may lead to a more rapid and exothermic decomposition.
The final residue for both compounds is expected to be zinc oxide, although the percentage of the residue may differ slightly due to the different molecular weights of the organic linkers.
Conclusion
References
Safety Operating Guide
Safe Disposal of Zinc 5-Nitroisophthalate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Zinc 5-nitroisophthalate, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound in a well-ventilated area.[1] Always wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves that comply with EU Directive 89/686/EEC and the standard EN 374, tightly fitting safety goggles, and fire/flame resistant, impervious clothing.[1] Avoid the formation of dust and aerosols, and use non-sparking tools to prevent fire from electrostatic discharge.[1] In case of accidental contact, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water, and consult a doctor.[1]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]
Quantitative Data Summary
The following table summarizes key quantitative and identifying information for this compound.
| Property | Value | Source |
| Molecular Formula | C8H3NO6Zn | [1][2] |
| Molecular Weight | 274.50 g/mol | [1][3] |
| CAS Number | 60580-61-2 | [1][2] |
| EINECS Number | 262-309-9 | [1] |
| MAK Exposure Limit (for inorganic Zn compounds) | 0.1 mg/m³ (respirable), 2 mg/m³ (inhalable) | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable laws and regulations. The primary methods of disposal are through a licensed chemical destruction facility or by controlled incineration.
1. Waste Collection and Storage:
- Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves) in suitable, closed, and clearly labeled containers.[1][5]
- Store the waste containers in a designated, secure area away from incompatible materials.
- Do not contaminate water, foodstuffs, feed, or seed with the waste.[1]
2. Spill Management:
- In the event of a spill, prevent further leakage if it is safe to do so.[1]
- Remove all sources of ignition and use spark-proof tools for cleanup.[1]
- Collect the spilled material and place it in a suitable container for disposal.[1]
- Avoid allowing the chemical to enter drains or sewer systems.[1] Any collected spillage should be disposed of promptly.[1]
3. Final Disposal:
- The recommended method for disposal is to send the material to a licensed chemical destruction plant.[1]
- Alternatively, controlled incineration with flue gas scrubbing is a suitable disposal method.[1]
- It is imperative to avoid releasing this compound into the environment as it is very toxic to aquatic life with long-lasting effects.[1][3]
4. Container Decontamination and Disposal:
- Empty containers can be triple-rinsed (or the equivalent).[1]
- The rinsed containers can then be offered for recycling or reconditioning.[1]
- Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[1]
- Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Zinc 5-nitroisophthalate
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Zinc 5-nitroisophthalate. It includes detailed operational protocols and disposal plans to ensure laboratory safety and proper chemical management.
Chemical Identifier:
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1][3][5].
-
Inhalation Hazard: Dust may cause irritation[6].
GHS Hazard Statements:
-
H411: Toxic to aquatic life with long lasting effects[1].
-
H410: Very toxic to aquatic life with long lasting effects[3][5].
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be necessary for splash-prone activities.[7][8][9] | To prevent eye contact and serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant, impervious gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1] Gloves must be inspected prior to use.[1] | To prevent skin contact and potential irritation.[1] |
| Body Protection | Fire/flame resistant and impervious clothing.[1] A long-sleeved laboratory coat or protective work clothing. | To minimize skin exposure.[10] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Use in a well-ventilated area is crucial.[1] | To prevent inhalation of dust, which can cause respiratory irritation.[6] |
Operational and Handling Protocols
Safe Handling:
-
Handle in a well-ventilated place.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from foodstuff containers and incompatible materials.[1][13]
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water and consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Special Hazards: Ambient fire may liberate hazardous vapors.[5]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][5]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to safe areas. Use personal protective equipment, including chemical-impermeable gloves. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains; discharge into the environment must be avoided.[1][5]
-
Containment and Cleaning: Collect and arrange for disposal. Keep the chemical in suitable, closed containers. Use spark-proof tools and explosion-proof equipment.[1]
Disposal Plan
-
Waste Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Container Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][5]
-
Environmental Considerations: Avoid release to the environment.[1][5] Collect any spillage.[1][5]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 60580-61-2 [chemicalbook.com]
- 3. This compound | C8H3NO6Zn | CID 6454008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. creativesafetysupply.com [creativesafetysupply.com]
- 9. trimaco.com [trimaco.com]
- 10. benchchem.com [benchchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
